GSK2033
Description
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Properties
Molecular Formula |
C16H18Br2N4O2 |
|---|---|
Molecular Weight |
458.1 g/mol |
IUPAC Name |
1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide dibromide |
InChI |
InChI=1S/C16H16N4O2.2BrH/c17-16(21)15-5-11-20(12-6-15)8-2-1-7-19-9-3-14(4-10-19)13-18-22;;/h1-6,9-13H,7-8H2,(H-,17,21);2*1H/b2-1+;; |
InChI Key |
YUWPKVJHGHLJKW-SEPHDYHBSA-N |
Isomeric SMILES |
C1=C[N+](=CC=C1/C=N/O)C/C=C/C[N+]2=CC=C(C=C2)C(=O)N.[Br-].[Br-] |
Canonical SMILES |
C1=C[N+](=CC=C1C=NO)CC=CC[N+]2=CC=C(C=C2)C(=O)N.[Br-].[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of GSK2033
Disclaimer: Contrary to the initial query, extensive research of publicly available scientific literature indicates that GSK2033 is not a RIPK1 inhibitor involved in the necroptosis pathway. Instead, this compound is consistently identified and characterized as a potent antagonist and inverse agonist of the Liver X Receptors (LXRs), specifically LXRα and LXRβ. This guide will therefore focus on its well-documented mechanism of action as an LXR antagonist.
Executive Summary
This compound is a small molecule that functions as a potent antagonist of Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in the regulation of lipid metabolism, cholesterol homeostasis, and inflammation.[1] It exhibits high-affinity binding to both LXRα and LXRβ isoforms, effectively suppressing the basal transcriptional activity of these receptors.[2] Furthermore, this compound demonstrates inverse agonist properties by promoting the recruitment of corepressor proteins to LXR, leading to the downregulation of LXR target gene expression.[2] While effective in cell-based assays, in vivo studies have revealed that this compound is a promiscuous compound, interacting with other nuclear receptors, which can lead to unexpected physiological outcomes.[2][3]
Core Mechanism of Action: LXR Antagonism and Inverse Agonism
The primary mechanism of action of this compound is its ability to bind to and inhibit the activity of LXRα and LXRβ. LXRs are transcription factors that, upon activation by endogenous oxysterols, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes to regulate their expression.[4]
This compound disrupts this process through a dual mechanism:
-
Antagonism: this compound competes with endogenous LXR agonists for binding to the ligand-binding domain of the receptor. This prevents the conformational changes necessary for the recruitment of coactivator proteins, thereby inhibiting the transcription of LXR target genes.[2]
-
Inverse Agonism: Beyond simple antagonism, this compound actively promotes a conformational state in LXR that facilitates the recruitment of corepressor complexes, such as the Nuclear Receptor Corepressor (NCoR).[2] This active repression leads to a suppression of even the basal (ligand-independent) transcriptional activity of LXR.[2]
Key LXR target genes that are downregulated by this compound in vitro include those involved in cholesterol efflux and lipid metabolism, such as ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and sterol regulatory element-binding protein 1c (SREBP-1c).[5][6]
Quantitative Data
The potency of this compound as an LXR antagonist has been quantified in various cellular assays.
| Parameter | LXRα | LXRβ | Cell Line | Assay Type | Reference |
| pIC50 | 7 | 7.4 | - | - | [7] |
| IC50 | 17 nM | 9 nM | HEK293 | LXRE-driven luciferase reporter | [2] |
| IC50 | 52 nM | 10 nM | HEK293 | ABCA1-driven luciferase reporter | [2] |
| IC50 | 0.1 µM | 0.398 µM | - | LXR Transactivation Assay | [5] |
Experimental Protocols
4.1. Cell-Based Cotransfection and Luciferase Reporter Assays
These assays are fundamental for determining the antagonist and inverse agonist activity of this compound.
-
Objective: To quantify the ability of this compound to suppress the transcriptional activity of LXRα and LXRβ.
-
Methodology:
-
HEK293 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[2]
-
Cells are transiently cotransfected with expression vectors for full-length LXRα or LXRβ, along with a luciferase reporter plasmid containing either a generic DR4 LXRE or a specific LXR target gene promoter like ABCA1.[2]
-
Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).[7]
-
After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
The dose-dependent suppression of luciferase activity is used to calculate IC50 values.[2]
-
4.2. Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to confirm the effect of this compound on the expression of endogenous LXR target genes.
-
Objective: To measure the change in mRNA levels of LXR target genes in response to this compound treatment.
-
Methodology:
-
Human cell lines such as HepG2 (liver) or THP-1 (monocyte/macrophage) are cultured in appropriate media (e.g., minimal essential medium for HepG2).[7]
-
Cells are treated with this compound (e.g., 10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[2]
-
Total RNA is extracted from the cells using a suitable kit.[8]
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using primers specific for LXR target genes (e.g., FASN, SREBP-1c, ABCA1) and a housekeeping gene for normalization.[2][9]
-
The relative change in gene expression is calculated.
-
4.3. Coactivator/Corepressor Recruitment Assays
These assays directly assess the inverse agonist properties of this compound.
-
Objective: To determine if this compound induces the recruitment of corepressor peptides to LXR.
-
Methodology:
-
A Luminex-based assay can be employed.[2]
-
LXRα protein is incubated with either a coactivator peptide (e.g., from SRC1) or a corepressor peptide (e.g., from NCoR).[2]
-
The complex is treated with an LXR agonist (e.g., T0901317), this compound, or a vehicle control.[2]
-
The degree of peptide recruitment is quantified. The results are expected to show that while an agonist increases coactivator recruitment, this compound suppresses it and actively induces the recruitment of the corepressor peptide.[2]
-
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of LXR controls the polarization of human inflammatory macrophages through upregulation of MAFB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
biological function of GSK2033 in lipid metabolism
An In-Depth Technical Guide to the Biological Function of GSK2033 in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent synthetic antagonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that are pivotal regulators of cholesterol, fatty acid, and glucose metabolism. Developed as a tool to probe LXR biology and as a potential therapeutic agent, this compound has been shown to function as an LXR inverse agonist in cellular models, effectively suppressing the transcription of LXR target genes involved in lipogenesis and cholesterol transport. However, its behavior in vivo has revealed a more complex pharmacological profile. In animal models of metabolic disease, this compound exhibits unexpected, paradoxical effects on lipogenic gene expression, largely attributed to its promiscuous activity on other nuclear receptors. This guide provides a comprehensive technical overview of this compound's function in lipid metabolism, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Core Mechanism of Action: LXR Antagonism
Liver X Receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[1] In the presence of endogenous oxysterol ligands, this complex recruits coactivators to stimulate the transcription of genes that control lipid synthesis and transport.
This compound functions as an antagonist and inverse agonist by binding to the LXR ligand-binding domain. This action prevents the recruitment of transcriptional coactivators and instead promotes the recruitment of corepressor complexes, leading to the suppression of basal LXR activity and a reduction in the expression of its target genes.[1] In cell-based cotransfection assays, this compound effectively reduces the basal transcriptional activity of both LXRα and LXRβ.[1]
Caption: LXR signaling pathway and the antagonistic action of this compound.
Quantitative Data: In Vitro vs. In Vivo Effects
A significant dichotomy exists between the effects of this compound observed in cell culture and those in animal models. While it performs as an effective LXR antagonist in vitro, its in vivo activity is confounded by off-target effects.[1][2]
Table 1: In Vitro Potency of this compound in Cell-Based Assays
| Assay Type | Target | Cell Line | IC₅₀ Value | Source |
| LXRE-driven Luciferase Reporter | LXRα | HEK293 | 17 nM | [1] |
| LXRE-driven Luciferase Reporter | LXRβ | HEK293 | 9 nM | [1] |
| ABCA1-driven Luciferase Reporter | LXRα | HEK293 | 52 nM | [1] |
| ABCA1-driven Luciferase Reporter | LXRβ | HEK293 | 11 nM | [1] |
Table 2: Effect of this compound on Lipogenic Gene Expression
| Condition | Gene | Model System | Treatment | Result | Source |
| In Vitro | FASN | HepG2 cells | 10 µM this compound (24h) | Suppression (p < 0.05) | [1] |
| In Vitro | SREBP-1c | HepG2 cells | 10 µM this compound (24h) | Suppression (p < 0.05) | [1] |
| In Vivo | Fasn | DIO Mice | 30 mg/kg/day (1 month) | Induction | [1][3] |
| In Vivo | Srebp-1c | DIO Mice | 30 mg/kg/day (1 month) | Induction | [1][3] |
| In Vivo | Scd-1 | DIO Mice | 30 mg/kg/day (1 month) | Trend towards repression | [1] |
Table 3: Effect of this compound on In Vivo Metabolic Parameters
| Parameter | Model System | Treatment | Result | Source |
| Hepatic Triglycerides | DIO Mice | 30 mg/kg/day (1 month) | No significant effect | [1] |
| Plasma Triglycerides | DIO Mice | 30 mg/kg/day (1 month) | No significant effect | [1] |
| Hepatic Steatosis | DIO Mice | 30 mg/kg/day (1 month) | No significant effect | [1][2] |
The Paradox of In Vivo Activity: Promiscuity and Off-Target Effects
The unexpected induction of lipogenic genes in vivo led to further investigation of this compound's specificity. Cotransfection assays revealed that this compound is promiscuous, activating a number of other nuclear receptors expressed in the liver that can alter metabolic gene expression.[1] This off-target activity likely overrides its intended LXR antagonism in a complex in vivo system, explaining the lack of efficacy in reducing hepatic steatosis.[1][2][4]
Caption: On-target vs. off-target activity of this compound.
Experimental Protocols
In Vitro Gene Expression Analysis in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in standard growth medium.
-
Treatment: Cells are treated for 24 hours with this compound at a concentration of 10 µM. A vehicle control (e.g., DMSO) is run in parallel.[1]
-
RNA Isolation: Total RNA is isolated from the treated cells using a commercial kit (e.g., Qiagen RNeasy).[1]
-
cDNA Synthesis: The isolated RNA is reverse transcribed into cDNA using a script kit (e.g., Bio-Rad iScript).[1]
-
Quantitative PCR (qPCR): qPCR analysis is performed using a SYBR green-based kit on a real-time PCR system. Gene expression levels of FASN and SREBP1c are measured. Data is normalized to a reference gene, such as cyclophilin B. The ddCt method is used for relative quantification.[1]
In Vivo Efficacy Study in a NAFLD Mouse Model
-
Animal Model: Diet-induced obese (DIO) C57BL/6J mice are used as a model of non-alcoholic fatty liver disease (NAFLD).[1]
-
Dosing Regimen: Mice are administered this compound once daily via intraperitoneal (i.p.) injection at a dose of 30 mg/kg for one month. A vehicle-treated control group is included.[1]
-
Sample Collection: At the end of the treatment period, mice are euthanized, and plasma and liver tissue are collected for analysis.[1]
-
Gene Expression Analysis: RNA is isolated from liver tissue (e.g., Trizol preparation), converted to cDNA, and analyzed by qPCR for lipogenic genes (Fasn, Srebp-1c, Scd-1). Gapdh is used as the reference gene.[1]
-
Metabolic Analysis: Hepatic lipid content (triglycerides) is measured from liver homogenates. Plasma triglyceride levels are determined from blood samples.[1]
Caption: Workflow for in vitro vs. in vivo analysis of this compound.
Conclusion for Drug Development
The case of this compound serves as a critical lesson in drug development, highlighting the potential for divergence between in vitro and in vivo results. While this compound is a valuable chemical probe for studying LXR biology in controlled cellular systems, its promiscuity renders it unsuitable for in vivo applications aimed at suppressing hepatic lipogenesis. The off-target effects not only negate the intended therapeutic action but also lead to a paradoxical outcome. This underscores the importance of comprehensive specificity profiling early in the drug discovery pipeline. For researchers targeting LXRs, the development of highly selective, tissue-specific modulators remains a key challenge and a priority for creating effective therapies for metabolic diseases like NAFLD.[1][5]
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease. | Semantic Scholar [semanticscholar.org]
- 5. Targeting Liver X Receptors for the Treatment of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of GSK2033: A Technical Guide
Abstract
GSK2033 is a well-characterized small molecule initially identified as a potent antagonist and inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are critical nuclear receptors that regulate lipid metabolism, inflammation, and cholesterol homeostasis. While this compound has been instrumental in elucidating LXR signaling, subsequent research has revealed a more complex pharmacological profile. This technical guide provides an in-depth overview of the known downstream targets of this compound, detailing its effects on LXR-mediated pathways and its significant off-target activities on other nuclear receptors. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and molecular biology.
Introduction
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated transcription factors that play a central role in maintaining metabolic homeostasis. Upon activation by endogenous oxysterols, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression. This compound was developed as a tool compound to probe the physiological functions of LXRs through their inhibition. In cell-based assays, this compound effectively functions as an LXR inverse agonist, suppressing the basal transcription of LXR target genes by promoting the recruitment of corepressor proteins.[1]
However, in vivo studies have unveiled a more nuanced activity profile for this compound. Unexpectedly, in animal models of non-alcoholic fatty liver disease (NAFLD), this compound was observed to induce, rather than suppress, the expression of certain lipogenic genes.[1][2] This paradoxical effect has been attributed to the promiscuous nature of this compound, which interacts with a range of other nuclear receptors, including the glucocorticoid receptor (GR), pregnane (B1235032) X receptor (PXR), and farnesoid X receptor (FXR).[1][3] This guide aims to dissect the downstream consequences of this compound's polypharmacology, providing researchers with the necessary data and methodologies to critically evaluate its use in experimental settings.
Quantitative Data Summary
The following tables summarize the quantitative data on the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound on Liver X Receptors
| Assay Type | Target | Effect | IC₅₀ Value | Cell Line | Reference |
| Cotransfection Assay | LXRα (full-length) | Inverse Agonism | 17 nM | HEK293 | [1][4] |
| Cotransfection Assay | LXRβ (full-length) | Inverse Agonism | 9 nM | HEK293 | [1][4] |
| Reporter Gene Assay | ABCA1 promoter-Luciferase (LXRα) | Suppression | 52 nM | - | [1][4] |
| Reporter Gene Assay | ABCA1 promoter-Luciferase (LXRβ) | Suppression | 10 nM | - | [1][4] |
| Gene Expression (qPCR) | FASN | Suppression | 10 µM (24h treatment) | HepG2 | [1] |
| Gene Expression (qPCR) | SREBP1c | Suppression | 10 µM (24h treatment) | HepG2 | [1] |
Table 2: Off-Target Activity of this compound on Other Nuclear Receptors (10 µM)
| Target Nuclear Receptor | Effect | Assay Type | Cell Line | Reference |
| Glucocorticoid Receptor (GR) | Activation | Cotransfection Assay | HEK293 | [1] |
| Pregnane X Receptor (PXR) | Activation | Cotransfection Assay | HEK293 | [1] |
| Farnesoid X Receptor (FXR) | Activation | Cotransfection Assay | HEK293 | [1] |
| Retinoid-related Orphan Receptor γ (RORγ) | Activation | Cotransfection Assay | HEK293 | [1] |
| Vitamin D Receptor (VDR) | Activation | Cotransfection Assay | HEK293 | [1] |
| Constitutive Androstane Receptor (CAR) | Activation | Cotransfection Assay | HEK293 | [1] |
| Estrogen Receptor α (ERα) | Activation | Cotransfection Assay | HEK293 | [1] |
| Estrogen Receptor β (ERβ) | Activation | Cotransfection Assay | HEK293 | [1] |
| Estrogen-related Receptor α (ERRα) | Repression | Cotransfection Assay | HEK293 | [1] |
| Progesterone Receptor (PR) | Repression | Cotransfection Assay | HEK293 | [1] |
Signaling Pathways and Experimental Workflows
LXR Signaling Pathway Modulation by this compound
This compound acts as an inverse agonist on LXRs. Instead of merely blocking agonist binding, it actively promotes a conformational change in the LXR protein that favors the recruitment of corepressor complexes (e.g., NCoR) over coactivator proteins (e.g., SRC1). This leads to the repression of basal transcription of LXR target genes.
Caption: LXR signaling pathway modulation by this compound.
Experimental Workflow for Assessing Nuclear Receptor Activity
A common workflow to determine the effect of a compound like this compound on nuclear receptor activity involves a combination of in vitro assays, starting with broad screening and moving towards more specific validation.
Caption: A typical experimental workflow for characterizing a nuclear receptor modulator.
Detailed Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is adapted from methodologies used to assess the expression of LXR target genes in HepG2 cells treated with this compound.[1]
Objective: To quantify the relative mRNA levels of target genes (e.g., FASN, SREBP1c) and a reference gene (e.g., Cyclophilin B).
Materials:
-
HepG2 cells
-
This compound
-
Cell culture medium (e.g., MEM with 10% FBS)
-
RNA isolation kit (e.g., Qiagen RNeasy Kit)
-
cDNA synthesis kit (e.g., Bio-Rad iScript cDNA Synthesis Kit)
-
SYBR Green qPCR master mix
-
qPCR instrument (e.g., Applied Biosystems 7900HT)
-
Gene-specific primers (designed to amplify a 100-200 bp product)
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96- or 384-well plate. For each reaction, combine:
-
SYBR Green qPCR master mix
-
Forward primer (final concentration 200-500 nM)
-
Reverse primer (final concentration 200-500 nM)
-
Diluted cDNA template
-
Nuclease-free water to the final volume.
-
-
Include no-template controls (NTCs) for each primer set.
-
Run each sample in duplicate or triplicate.
-
-
qPCR Cycling Conditions:
-
Use a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
-
Cotransfection Assay for Nuclear Receptor Activity
This protocol is based on the methods used to characterize the activity of this compound on various nuclear receptors in HEK293 cells.[1]
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist for a specific nuclear receptor.
Materials:
-
HEK293 cells
-
Transfection reagent (e.g., Lipofectamine)
-
Expression plasmid for the nuclear receptor of interest (full-length or Gal4-LBD fusion)
-
Reporter plasmid containing response elements for the nuclear receptor (or Gal4 upstream activating sequences) driving a reporter gene (e.g., luciferase).
-
Control plasmid for normalization (e.g., Renilla luciferase).
-
This compound and any known reference agonists/antagonists.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the transfection mix by combining the expression plasmid, reporter plasmid, control plasmid, and transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
-
Compound Treatment:
-
Replace the transfection medium with fresh medium containing various concentrations of this compound or reference compounds.
-
To test for antagonist activity, co-treat with a known agonist.
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate IC₅₀ or EC₅₀ values.
-
Discussion and Conclusion
This compound is a valuable chemical probe for studying LXR biology. However, its utility is tempered by its promiscuous activity on a variety of other nuclear receptors. This polypharmacology is particularly evident in vivo, where the observed phenotype can be a composite of on-target LXR inhibition and off-target effects.[1][5] For instance, the activation of GR, PXR, and FXR in the liver by this compound can lead to the regulation of genes involved in gluconeogenesis, drug metabolism, and bile acid homeostasis, respectively, which may confound the interpretation of results from studies solely focused on LXR.[6][7][8]
Researchers using this compound should be cognizant of its complex pharmacological profile. It is recommended to:
-
Use the lowest effective concentration of this compound to minimize off-target effects.
-
When possible, use more selective LXR antagonists if the research question is strictly focused on LXR signaling.
This technical guide provides a foundational understanding of the downstream targets of this compound. The provided data and protocols should enable researchers to design and interpret experiments with a greater awareness of the compound's multifaceted activities. Future research employing unbiased, systems-level approaches such as transcriptomics and proteomics will be invaluable in further delineating the complete downstream signaling network of this compound and other nuclear receptor modulators.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cotransfection Assays and Steroid Receptor Biology | Springer Nature Experiments [experiments.springernature.com]
- 6. Targeting glucocorticoid receptor signaling pathway for treatment of stress-related brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enterohepatic and non-canonical roles of farnesoid X receptor in controlling lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
GSK2033 and its Effects on Cholesterol Homeostasis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
GSK2033 is a synthetic molecule identified as a potent antagonist and inverse agonist of the Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2). LXRs are critical nuclear receptors that function as cholesterol sensors, playing a pivotal role in maintaining cholesterol homeostasis, regulating lipid metabolism, and modulating inflammatory responses. While this compound has demonstrated clear efficacy in cell-based models by suppressing LXR target genes involved in lipogenesis and cholesterol transport, its in vivo effects have revealed a more complex pharmacological profile. This guide provides a comprehensive technical overview of this compound, summarizing its effects on cholesterol homeostasis, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action and experimental workflows.
Core Concepts: this compound and Liver X Receptors
Liver X Receptors are ligand-activated transcription factors that, upon binding to oxysterols (oxidized derivatives of cholesterol), form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the promoter regions of target genes to regulate their transcription. LXR activation is a key mechanism for preventing cellular cholesterol overload by promoting reverse cholesterol transport and inhibiting cholesterol uptake.
This compound acts as an inverse agonist of LXRs. In the absence of an agonist, LXRs can be bound by corepressor proteins, leading to a basal level of transcriptional repression. While an agonist would displace these corepressors and recruit coactivators, an inverse agonist like this compound enhances the recruitment of corepressors, leading to a further suppression of target gene transcription below the basal level.[1][2] This mode of action has positioned this compound as a tool for studying the physiological roles of LXR and as a potential therapeutic agent for diseases characterized by excessive lipogenesis.
However, a critical aspect of this compound's pharmacology is its promiscuity.[1] It has been shown to interact with a range of other nuclear receptors, leading to off-target effects that can confound its LXR-specific actions, particularly in complex in vivo systems.[1][3]
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
In Vitro Activity of this compound
| Parameter | LXRα | LXRβ | Assay System | Reference |
| IC50 (nM) | 17 | 9 | LXRE-driven luciferase reporter | [1] |
| IC50 (nM) | 52 | 11 | ABCA1-driven luciferase reporter | [1] |
In Vitro Effects of this compound on LXR Target Gene Expression in HepG2 Cells
| Gene | Treatment | Fold Change vs. Control | Cell Line | Reference |
| FASN | 10 µM this compound (24h) | Suppression (p < 0.05) | HepG2 | [1] |
| SREBP-1c | 10 µM this compound (24h) | Suppression (p < 0.05) | HepG2 | [1] |
In Vivo Effects of this compound in a Diet-Induced Obese (DIO) Mouse Model of NAFLD
| Parameter | Vehicle Control | This compound (30 mg/kg/day, 1 month) | Outcome | Reference |
| Hepatic Triglycerides | No significant difference | No significant difference | No effect on hepatic steatosis | [1] |
| Plasma Triglycerides | No significant difference | No significant difference | No effect on plasma triglycerides | [1] |
| Hepatic Fasn Expression | Baseline | Increased | Induction of lipogenic gene | [1] |
| Hepatic Srebp-1c Expression | Baseline | Increased | Induction of lipogenic gene | [1] |
Off-Target Activity of this compound (10 µM) in Nuclear Receptor Specificity Assay
| Receptor | Activity |
| RORγ, FXR, VDR, PXR, CAR, ERα, ERβ, GR, ERRβ, ERRγ | Activation |
| ERRα, PR | Repression |
Detailed Experimental Protocols
Cell Culture and Reagents
-
HEK293 and HepG2 Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) and Minimal Essential Medium (MEM) respectively, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin and streptomycin).[1]
-
This compound: Dissolved in a suitable solvent like DMSO to prepare stock solutions.
Co-transfection and Luciferase Reporter Gene Assay in HEK293 Cells
This assay is used to determine the effect of this compound on the transcriptional activity of LXRα and LXRβ.
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Mixture Preparation: For each well, prepare a mixture containing:
-
An LXR expression vector (for LXRα or LXRβ).
-
An LXRE-driven luciferase reporter vector (e.g., containing the promoter of a known LXR target gene like ABCA1).
-
A vector expressing a control reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine).
-
-
Transfection: Add the transfection mixture to the cells and incubate for 4-6 hours.
-
Compound Treatment: After incubation, replace the transfection medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for an additional 14-16 hours.
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration to determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis in HepG2 Cells
This protocol is used to measure the effect of this compound on the mRNA levels of LXR target genes.
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) or vehicle for the desired time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using:
-
cDNA template.
-
Gene-specific primers for the target genes (e.g., FASN, SREBP-1c) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
qPCR master mix containing DNA polymerase and fluorescent dye (e.g., SYBR Green).
-
-
qPCR Run: Perform the qPCR reaction in a real-time PCR cycler.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Nuclear Receptor Specificity Assay
This assay determines the selectivity of this compound by testing its activity on a panel of nuclear receptors.
-
Principle: This assay utilizes a hybrid receptor system where the ligand-binding domain (LBD) of a nuclear receptor of interest is fused to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing GAL4 upstream activating sequences (UAS).
-
Co-transfection: Co-transfect HEK293 cells with:
-
A plasmid expressing the GAL4-DBD-NR-LBD fusion protein.
-
A reporter plasmid containing the GAL4 UAS-driven luciferase gene.
-
-
Compound Treatment: Treat the transfected cells with this compound or a known ligand for the specific nuclear receptor being tested.
-
Luciferase Assay: After incubation, measure luciferase activity as described in protocol 4.2.
-
Interpretation: An increase or decrease in luciferase activity indicates that this compound activates or represses the transcriptional activity of the tested nuclear receptor's LBD, respectively.
Visualizations: Signaling Pathways and Experimental Workflows
This compound Mechanism of Action as an LXR Inverse Agonist
Caption: this compound acts as an LXR inverse agonist, enhancing corepressor recruitment.
Experimental Workflow for Evaluating this compound's In Vitro Activity
Caption: Workflow for in vitro characterization of this compound's LXR activity.
Logical Relationship of this compound's Promiscuous Activity
Caption: Promiscuous binding of this compound leads to divergent in vitro and in vivo effects.
Conclusion
This compound is a valuable research tool for elucidating the roles of LXR in cellular and systemic metabolism. Its function as a potent LXR inverse agonist is well-established in vitro, where it effectively suppresses the transcription of genes involved in cholesterol homeostasis and lipogenesis. However, its clinical development is hampered by a significant lack of specificity, leading to paradoxical effects in vivo. The induction of lipogenic genes in animal models, contrary to its mechanism of action on LXR, highlights the challenges of translating in vitro findings to complex biological systems, especially for compounds that interact with multiple targets. Future research in this area may focus on developing more selective LXR inverse agonists that retain the beneficial effects on lipogenesis without the confounding off-target activities observed with this compound. This in-depth guide provides the necessary technical information for researchers to understand and critically evaluate the existing data on this compound and to design future experiments to further probe the intricacies of LXR signaling in health and disease.
References
The Promiscuous Nature of GSK2033: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
GSK2033, initially identified as a potent antagonist of the Liver X Receptors (LXRα and LXRβ), has demonstrated a complex and promiscuous pharmacological profile. While it effectively functions as an LXR inverse agonist in various cell-based assays, its activity in vivo has revealed unexpected and contradictory outcomes, primarily attributed to its engagement with a range of other nuclear receptors. This guide provides a comprehensive technical overview of the promiscuous activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Core Concept: From LXR Antagonism to Widespread Nuclear Receptor Modulation
This compound was developed as a tool to probe the therapeutic potential of LXR inhibition. In controlled in vitro settings, it performs as expected, suppressing the basal transcription of LXR target genes. However, when evaluated in a mouse model of non-alcoholic fatty liver disease (NAFLD), this compound failed to produce the anticipated therapeutic effects. Instead of suppressing lipogenesis, it induced the expression of key lipogenic enzymes. This paradoxical finding prompted a deeper investigation into its specificity, which ultimately unveiled its promiscuous nature.[1][2][3]
Quantitative Profile of this compound Activity
The following tables summarize the quantitative data on this compound's activity against its primary targets, LXRα and LXRβ, and its off-target interactions with other nuclear receptors.
Table 1: LXR Antagonist Potency of this compound
| Target | pIC50 | IC50 (nM) | Assay Type |
| LXRα | 7.0 | 100 | Cotransfection Assay |
| LXRβ | 7.4 | 40 | Cotransfection Assay |
| LXRα | - | 17 | Full-length LXRα cotransfection assay |
| LXRβ | - | 9 | Full-length LXRβ cotransfection assay |
| LXRα | - | 52 | ABCA1 driven luciferase reporter assay |
| LXRβ | - | 10 | ABCA1 driven luciferase reporter assay |
Data sourced from MedchemExpress and reflecting typical findings in the literature.[4]
Table 2: Off-Target Activity of this compound on Various Nuclear Receptors
| Nuclear Receptor | Effect | Fold Activation/Repression |
| Glucocorticoid Receptor (GR) | Activation | ~2.5 |
| Pregnane X Receptor (PXR) | Activation | ~2.0 |
| Farnesoid X Receptor (FXR) | Activation | ~1.5 |
| Estrogen-related receptor alpha (ERRα) | Repression | ~0.5 |
| Progesterone Receptor (PR) | Repression | ~0.5 |
Data represents approximate fold-change as determined in Gal4-LBD cotransfection assays in HEK293 cells at a concentration of 10 μM this compound.[1]
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Nuclear Receptor Specificity Assay (Gal4-LBD Cotransfection)
This assay is crucial for determining the specificity of a compound against a panel of nuclear receptors.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
-
Plasmids:
-
Expression vectors for the Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of various human nuclear receptors (e.g., GR, PXR, FXR, ERRα, PR).
-
A reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid expressing β-galactosidase for normalization of transfection efficiency.
-
-
Methodology:
-
HEK293 cells are plated in 96-well plates and allowed to adhere overnight.
-
Cells are co-transfected with the Gal4-LBD expression plasmid, the UAS-reporter plasmid, and the β-galactosidase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
After 24 hours, the transfection medium is replaced with a fresh medium containing either vehicle (e.g., DMSO) or this compound at the desired concentration (e.g., 10 μM).
-
Cells are incubated for an additional 24 hours.
-
Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using appropriate assay kits.
-
Luciferase activity is normalized to β-galactosidase activity to account for variations in transfection efficiency.
-
The fold activation or repression is calculated relative to the vehicle-treated control.
-
LXR Inverse Agonist Activity in HepG2 Cells (qPCR)
This experiment assesses the ability of this compound to suppress the expression of known LXR target genes.
-
Cell Line: Human hepatoma (HepG2) cells.
-
Methodology:
-
HepG2 cells are cultured in Minimal Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are seeded in 6-well plates and grown to approximately 80% confluency.
-
The culture medium is replaced with a fresh medium containing this compound (e.g., 10 μM) or vehicle control.
-
After 24 hours of treatment, total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent).
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR) is performed using gene-specific primers for LXR target genes such as FASN (Fatty Acid Synthase) and SREBP1c (Sterol Regulatory Element-Binding Protein 1c), and a housekeeping gene for normalization (e.g., GAPDH).
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
In Vivo Efficacy in a Mouse Model of NAFLD
This protocol evaluates the physiological effects of this compound in a disease-relevant animal model.
-
Animal Model: 21-week old male C57BL/6J mice with diet-induced obesity (DIO).
-
Diet: High-fat diet (60% kcal from fat, 20% from carbohydrates).
-
Treatment:
-
This compound is administered once daily via intraperitoneal (i.p.) injection at a dose of 30 mg/kg for 28 days.
-
A control group receives vehicle injections.
-
-
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and liver and plasma samples are collected.
-
Hepatic and plasma triglyceride levels are measured using commercially available kits.
-
Gene expression analysis of lipogenic and inflammatory markers in the liver is performed by qPCR as described above.
-
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: LXR signaling pathway and the mechanism of this compound inverse agonism.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Quantitative Data Summary: GSK2033's Activity Profile on Nuclear Receptors
An In-depth Technical Guide on the Impact of GSK2033 on Nuclear Receptor Signaling and its Crosstalk with the RIPK1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological compound this compound, focusing on its multifaceted interactions with nuclear receptor signaling pathways and its indirect influence on the Receptor-Interacting Protein Kinase 1 (RIPK1) signaling cascade, a critical regulator of inflammation and cell death. Initially characterized as a potent antagonist of the Liver X Receptors (LXRs), subsequent research has unveiled a more complex profile for this compound, revealing its promiscuous activity across a range of nuclear receptors. This guide consolidates the available quantitative data, details the key experimental methodologies used to characterize its activity, and visualizes the intricate signaling networks involved.
This compound's interaction with nuclear receptors has been primarily assessed using cotransfection assays. While originally identified as an LXR antagonist, it exhibits a broad spectrum of activity, functioning as an agonist for some receptors and an antagonist or inverse agonist for others. The following tables summarize the known quantitative and qualitative data for this compound's effects on various nuclear receptors.
Table 1: Inverse Agonist/Antagonist Activity of this compound on Liver X Receptors
| Nuclear Receptor | Assay Type | Parameter | Value (nM) |
| LXRα | LXRE-driven luciferase reporter | IC50 | 17[1] |
| LXRβ | LXRE-driven luciferase reporter | IC50 | 9[1] |
| LXRα | ABCA1-driven luciferase reporter | IC50 | 52[1] |
| LXRβ | ABCA1-driven luciferase reporter | IC50 | 10[1] |
| LXRα | LXR transactivation assay | IC50 | 100[2] |
| LXRβ | LXR transactivation assay | IC50 | 398[2] |
Table 2: Promiscuous Activity of this compound on a Panel of Nuclear Receptors (at 10 µM)
| Nuclear Receptor | Observed Effect |
| RORγ | Activation[1] |
| FXR | Activation[1] |
| VDR | Activation |
| PXR | Activation[1] |
| CAR | Activation |
| ERα | Activation[1] |
| ERβ | Activation[1] |
| GR | Activation[1] |
| ERRβ | Activation |
| ERRγ | Activation |
| ERRα | Suppression[1] |
| PR | Suppression[1] |
Experimental Protocols: Assessing Nuclear Receptor Activity
The primary experimental method used to determine the activity profile of this compound across the nuclear receptor superfamily is the Gal4 DNA-Binding Domain Ligand-Binding Domain (Gal4-DBD-LBD) Fusion Luciferase Reporter Assay .
Gal4-DBD-LBD Luciferase Reporter Assay: Detailed Methodology
This cell-based assay is a powerful tool for screening compounds against specific nuclear receptors and quantifying their agonist or antagonist activity.[3][4]
Objective: To determine if a test compound (e.g., this compound) can activate or inhibit a specific nuclear receptor's ligand-binding domain (LBD).
Principle: The assay utilizes a chimeric receptor system. The LBD of the nuclear receptor of interest is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4.[3] This fusion protein is co-expressed in a host cell line (commonly HEK293) with a reporter plasmid. The reporter plasmid contains a promoter with multiple copies of the Gal4 Upstream Activation Sequence (UAS), which drives the expression of a reporter gene, typically firefly luciferase.[3][4] If the test compound binds to the LBD and induces an active conformation, the Gal4-DBD-LBD fusion protein binds to the UAS and drives the expression of luciferase, resulting in a measurable light signal.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Plasmids:
-
Expression plasmid encoding the Gal4-DBD fused to the LBD of the human nuclear receptor of interest (e.g., pFA-CMV-LXRα-LBD).
-
Reporter plasmid containing multiple Gal4 UAS repeats upstream of a minimal promoter driving the firefly luciferase gene (e.g., pFR-Luc).
-
Control plasmid constitutively expressing Renilla luciferase (e.g., pRL-SV40) for normalization of transfection efficiency.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound and reference compounds (known agonists and antagonists for each receptor).
-
Dual-luciferase reporter assay system.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
96-well cell culture plates (clear for cell culture, opaque for luminescence reading).
-
Luminometer.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate for 20-24 hours.[4]
-
Plasmid Transfection:
-
Prepare a transfection mix containing the Gal4-DBD-LBD expression plasmid, the pFR-Luc reporter plasmid, and the pRL-SV40 control plasmid.
-
Add the transfection reagent to the plasmid mix and incubate to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and reference compounds in the appropriate cell culture medium.
-
After the transfection incubation, replace the transfection medium with the medium containing the test compounds.
-
Incubate the cells with the compounds for 16-24 hours.[4]
-
-
Luciferase Assay:
-
Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity in a luminometer.
-
Measure the Renilla luciferase activity in the same wells.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
For agonist activity, calculate the fold induction relative to a vehicle control (e.g., DMSO).
-
For antagonist activity, co-treat the cells with a known agonist and the test compound, and calculate the percentage of inhibition of the agonist's response.
-
Plot the normalized data against the compound concentration and fit to a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
This compound's Impact on Nuclear Receptor Signaling and Crosstalk with the RIPK1 Pathway
The functional consequences of this compound's interaction with nuclear receptors are complex, leading to a cascade of downstream effects. Its impact on the RIPK1 signaling pathway is indirect, mediated through the modulation of inflammatory gene expression programs that are co-regulated by these nuclear receptors.
Promiscuous Targeting of Nuclear Receptors by this compound
This compound's ability to bind to the ligand-binding domains of multiple nuclear receptors suggests it can initiate or inhibit a wide array of transcriptional programs. This promiscuity is a critical consideration in its overall pharmacological effect.
The RIPK1 Signaling Pathway: A Central Regulator of Inflammation
RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular responses to stimuli such as tumor necrosis factor-alpha (TNFα).[5] Upon TNFα binding to its receptor (TNFR1), a membrane-bound signaling complex (Complex I) is formed, which includes RIPK1. In this complex, RIPK1 acts as a scaffold, leading to the activation of the NF-κB and MAPK pathways, which drive the expression of pro-inflammatory and cell survival genes.[6]
Crosstalk: How this compound's Nuclear Receptor Targets Modulate RIPK1 Signaling
The impact of this compound on RIPK1 signaling is a result of the complex interplay between the nuclear receptors it modulates and the NF-κB pathway.
-
Liver X Receptors (LXR): LXR activation is known to suppress inflammatory responses by transrepressing NF-κB target genes.[7] As this compound is an LXR antagonist/inverse agonist, it would block this repressive function, potentially leading to an enhanced inflammatory response under certain conditions.
-
Glucocorticoid Receptor (GR): The activation of GR by glucocorticoids is a cornerstone of anti-inflammatory therapy. Activated GR can directly interact with the p65 subunit of NF-κB, inhibiting its transcriptional activity (transrepression).[8][9][10] Since this compound acts as a GR agonist, it has the potential to suppress NF-κB-mediated inflammation through this mechanism.
-
Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR): Both FXR and PXR have been shown to negatively regulate the NF-κB signaling pathway, thus exerting anti-inflammatory effects.[11][12] this compound's agonist activity on these receptors could contribute to an overall anti-inflammatory effect.
The net effect of this compound on the RIPK1/NF-κB pathway is therefore context-dependent and likely represents the integrated output of its opposing actions on different nuclear receptors.
Conclusion and Future Directions
This compound is a pharmacologically complex molecule whose initial classification as a simple LXR antagonist belies its broad activity across the nuclear receptor superfamily. This technical guide has synthesized the available data to demonstrate that this compound's impact on nuclear receptor signaling is extensive and that its influence on the RIPK1 pathway is indirect, arising from the crosstalk between the nuclear receptors it targets and the NF-κB signaling cascade.
For researchers and drug development professionals, the case of this compound underscores the critical importance of comprehensive off-target profiling. The promiscuous nature of such compounds can lead to unexpected in vivo effects that diverge from the predicted outcomes based on their primary target. Understanding the integrated network of signaling pathways modulated by a compound is essential for predicting its ultimate physiological effects.
Future research should focus on obtaining more precise quantitative data (EC50 and IC50 values) for this compound's activity on a wider panel of nuclear receptors. Furthermore, functional studies are needed to elucidate the net consequence of its opposing actions on pro- and anti-inflammatory nuclear receptors in various cellular and in vivo models of inflammation. Such investigations will be crucial for determining any potential therapeutic utility of this compound and for informing the development of more selective nuclear receptor modulators.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antbioinc.com [antbioinc.com]
- 7. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Scholarly Article or Book Chapter | Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors. | ID: 4x51hr86c | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preliminary Studies of GSK2033 in Atherosclerosis Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
GSK2033, a potent antagonist of the Liver X Receptor (LXR), has been a subject of preclinical investigation for its potential therapeutic role in atherosclerosis. As a key regulator of lipid metabolism and inflammation, LXR presents a compelling target for intervention in atherosclerotic plaque development. This technical guide synthesizes the available preliminary data on this compound from in vitro and in vivo atherosclerosis models, presenting key findings, experimental methodologies, and a discussion of its complex pharmacological profile.
Core Findings and Data Summary
Initial studies with this compound have revealed a nuanced and, at times, contradictory pharmacological profile. While demonstrating expected LXR antagonistic activity in cell-based assays, its effects in animal models have been confounded by off-target activity.
In Vitro Studies
In vitro experiments have consistently shown that this compound functions as an LXR antagonist or inverse agonist. In macrophage cell lines such as RAW264.7 and THP-1, this compound has been observed to inhibit the expression of LXR target genes involved in cholesterol efflux, such as ATP-binding cassette transporters ABCA1 and ABCG1.[1][2] Furthermore, in HepG2 human hepatoma cells, this compound suppressed the expression of lipogenic genes like fatty acid synthase (FASN) and sterol regulatory element-binding protein 1c (SREBP-1c).[3]
| Cell Line | Treatment | Concentration | Key Findings | Reference |
| RAW264.7 | This compound | 10 µM | Greatly promoted the formation of foam cells.[1] | [1] |
| RAW264.7 | ox-LDL (20 µg/mL) + this compound | 2.5 µM | Inhibited ox-LDL induced upregulation of LXRα, LXRβ, ABCA1, ABCG1, SREBP1, and FASN mRNA levels.[2] | [2] |
| THP-1 | This compound | Not Specified | Decreased gene expression of ABCA1.[4] | [4] |
| HepG2 | This compound | 10 µM | Suppressed the expression of FASN and SREBP-1c.[3] | [3] |
In Vivo Studies
Animal studies, primarily in apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, have yielded unexpected results. Contrary to the anticipated anti-atherosclerotic effects based on in vitro data, this compound did not significantly reduce lipid accumulation in these models.[4] One study administered this compound at a dosage of 10 mg/kg/day via gavage for 3 months.[1] While this study noted that this compound treatment partially inhibited ABCA1 expression and completely inhibited ABCG1 expression in macrophages within the plaque, it did not lead to a reduction in atherosclerotic plaque area.[1]
Further investigation into the in vivo pharmacology of this compound in a mouse model of non-alcoholic fatty liver disease (NAFLD) revealed that the compound exhibits promiscuous activity, targeting a number of other nuclear receptors.[3][5] This off-target activity led to an unexpected induction of lipogenic gene expression, such as Fasn and Srebp-1c, rather than the suppression observed in vitro.[3]
| Animal Model | Diet | Treatment | Dosage | Duration | Key Findings | Reference |
| ApoE-/- Mice | High-Fat | This compound | 10 mg/kg/day | 3 months | No significant effect on lipid accumulation; partially inhibited ABCA1 and completely inhibited ABCG1 expression in plaque macrophages.[1] | [1] |
| Mouse Model of NAFLD | Not Specified | This compound | 30 mg/kg/day | 1 month | Increased expression of lipogenic enzymes Fasn and SREBP-1c; no effect on hepatic steatosis.[3] | [3] |
Experimental Protocols
In Vitro Foam Cell Formation Assay[1]
-
Cell Culture: RAW264.7 macrophage cells are cultured in standard conditions.
-
Induction of Foam Cells: Cells are incubated with 100 µg/ml oxidized low-density lipoprotein (ox-LDL) for 4 hours.
-
Treatment: Following ox-LDL incubation, the media is replaced with media containing 10 µM this compound and incubated for an additional 24 hours.
-
Analysis: Foam cell formation is assessed by Oil Red O staining to visualize lipid accumulation within the cells.
In Vivo Atherosclerosis Mouse Model[1]
-
Animal Model: 8-month-old male ApoE-/- mice are used.
-
Diet: Mice are fed a high-fat diet to induce atherosclerosis.
-
Treatment Groups:
-
Control Group: ApoE-/- mice on a normal diet.
-
Model Group: ApoE-/- mice on a high-fat diet.
-
This compound Group: ApoE-/- mice on a high-fat diet treated with this compound.
-
-
Drug Administration: this compound is administered daily via gavage at a dosage of 10 mg/kg.
-
Duration: The treatment is carried out for 3 months.
-
Endpoint Analysis: Aortic root sections are stained with Oil Red O to quantify atherosclerotic plaque area. Immunohistochemistry is used to analyze protein expression (e.g., ABCA1, ABCG1) within the plaques.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound in the context of atherosclerosis research primarily revolves around the Liver X Receptor signaling pathway.
Caption: LXR signaling in macrophages and the antagonistic action of this compound.
The experimental workflow for evaluating this compound in an in vivo atherosclerosis model is a multi-step process.
References
- 1. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK2033 in HepG2 Cells
Introduction
GSK2033 is a potent and well-characterized antagonist of the Liver X Receptors (LXRα and LXRβ)[1]. It also functions as an inverse agonist, suppressing the basal transcription of LXR target genes[2][3]. LXRs are nuclear receptors that play a critical role in the regulation of lipid and carbohydrate metabolism[2][3]. In the human hepatoma cell line HepG2, this compound has been utilized as a chemical tool to probe the role of LXR in hepatic lipogenesis. These notes provide detailed protocols for the application of this compound in HepG2 cells to study its effects on LXR signaling and target gene expression.
Mechanism of Action: LXR Inverse Agonism
Liver X Receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes[2]. In the absence of an activating ligand, the LXR/RXR complex can be associated with corepressor proteins, maintaining a basal level of transcription. As an inverse agonist, this compound enhances the recruitment of corepressors (like NCoR) to the LXR/RXR complex, leading to active suppression of gene transcription below basal levels[2]. This is in contrast to an antagonist, which would simply block the binding and action of an agonist. In HepG2 cells, this inverse agonist activity results in the downregulation of key lipogenic genes such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c)[2].
Caption: LXR signaling pathway modulation by this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound activity from cell-based assays.
| Parameter | Receptor/Cell Line | Value | Reference |
| pIC₅₀ | LXRα | 7.0 | [1] |
| LXRβ | 7.4 | [1] | |
| IC₅₀ (Cotransfection Assay) | LXRα | 17 nM | [1] |
| LXRβ | 9 nM | [1] | |
| IC₅₀ (ABCA1 Reporter Assay) | LXRα | 52 nM | [1] |
| LXRβ | 10 nM | [1] | |
| IC₅₀ (SREBP-1c Expression) | HepG2 cells | < 100 nM | [1] |
| Effective Concentration | HepG2 cells | 10 µM | [2] |
Experimental Protocols
HepG2 Cell Culture
This protocol outlines the standard procedure for maintaining and passaging HepG2 cells to ensure they are healthy and suitable for experimentation.
Materials:
-
HepG2 cells
-
Minimal Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TrypLE™ or 0.25% Trypsin-EDTA
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
T-75 culture flasks
-
6-well or 12-well plates for experiments
Procedure:
-
Growth Medium Preparation: Prepare complete growth medium by supplementing MEM with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Cell Maintenance: Culture HepG2 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.[4]
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with DPBS.
-
Add 2-3 mL of TrypLE™ or Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.[5] HepG2 cells grow in clusters, so ensure a single-cell suspension is achieved by gently pipetting up and down.[5]
-
Neutralize the trypsin by adding at least double the volume of complete growth medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 4 minutes.[4]
-
Resuspend the cell pellet in fresh growth medium and plate into new flasks or experimental plates at the desired density. Passage cells every 3-4 days.[5]
-
This compound Treatment of HepG2 Cells
This protocol describes the treatment of HepG2 cells with this compound to assess its impact on gene expression.
Materials:
-
Plated HepG2 cells (e.g., in 6-well plates)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
Procedure:
-
Cell Plating: The day before treatment, seed HepG2 cells in 6-well plates at a density that will result in 75-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a working solution of this compound in complete growth medium. For a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000. Prepare a vehicle control using the same concentration of DMSO (e.g., 0.1%).
-
Treatment:
-
Aspirate the medium from the wells.
-
Add the medium containing either this compound or the vehicle control to the respective wells.
-
Incubate the plates for 24 hours at 37°C with 5% CO₂.[2]
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol details the steps to quantify changes in the mRNA levels of LXR target genes, such as FASN and SREBP1c, following this compound treatment.
Materials:
-
This compound-treated and vehicle-treated HepG2 cells
-
RNA isolation kit (e.g., Qiagen RNeasy Kit)[2]
-
cDNA synthesis kit (e.g., iScript cDNA kit)[2]
-
SYBR Green qPCR Master Mix[2]
-
qRT-PCR instrument
-
Primers for target genes (FASN, SREBP1c) and a reference gene (Cyclophilin B)[2]
Procedure:
-
RNA Isolation: After the 24-hour treatment, lyse the cells directly in the wells and isolate total RNA using a commercial kit according to the manufacturer's instructions.[2]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[2]
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Run the qPCR reaction in duplicate or triplicate for each sample.[2]
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the results using the ΔΔCt method.[2] Normalize the expression of the target genes (FASN, SREBP1c) to the expression of the reference gene (Cyclophilin B).[2] Calculate the fold change in gene expression in this compound-treated cells relative to the vehicle-treated control.
Caption: Experimental workflow for qRT-PCR analysis.
Disclaimer: This document is intended for research purposes only. All experiments should be conducted in a suitable laboratory environment, following all institutional and national safety guidelines. The promiscuous nature of this compound, which can target other nuclear receptors, should be considered when interpreting results.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tripod.nih.gov [tripod.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for In Vivo Administration of GSK2033 in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of GSK2033, a Liver X Receptor (LXR) antagonist/inverse agonist, in a diet-induced obese (DIO) mouse model of Non-Alcoholic Fatty Liver Disease (NAFLD). While this compound demonstrates clear LXR inverse agonist activity in cell-based assays, its in vivo effects in the context of NAFLD are complex and warrant careful consideration due to promiscuous off-target activity.
Summary of In Vivo Efficacy and Key Findings
This compound was administered to diet-induced obese mice, a common model for NAFLD, to assess its therapeutic potential. Contrary to the expected outcomes based on its LXR inverse agonist activity, this compound did not ameliorate hepatic steatosis. In fact, it led to an unexpected induction of key lipogenic genes. This paradoxical effect is attributed to the compound's promiscuity, as it has been shown to interact with a number of other nuclear receptors that can influence hepatic gene expression.[1][2][3]
Quantitative Data Summary
| Parameter | Value | Source |
| Compound | This compound | [1] |
| Animal Model | Diet-Induced Obese (DIO) Mice | [1] |
| Diet | High-Fat Diet (60% kcal from fat) | [1] |
| Dosage | 30 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) Injection | [1] |
| Dosing Frequency | Once daily (q.d.) | [1] |
| Treatment Duration | 28 days | [1] |
| Pharmacokinetics | Sustained plasma levels (50-250 nM) over 8 hours post-injection. Liver concentrations remained above the IC50 4 hours post-injection. | [1] |
| Effect on Hepatic Steatosis | No significant effect on hepatic lipid content. | [1][2] |
| Effect on Plasma Triglycerides | No significant effect. | [1] |
| Effect on Lipogenic Gene Expression | Unexpectedly increased the hepatic expression of Fasn and Srebp1c. | [1][2] |
| Promiscuous Activity | This compound was found to activate a number of other nuclear receptors, including the glucocorticoid receptor, pregnane (B1235032) X receptor, and farnesoid X receptor, while repressing others. | [1] |
Experimental Protocols
1. Animal Model and Diet
-
Animal Model: Male C57BL/6J mice are a suitable strain for inducing diet-induced obesity and NAFLD.
-
Acclimatization: House animals individually in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the start of the experiment.
-
Diet: To induce the NAFLD phenotype, feed the mice a high-fat diet (HFD) containing 60% of calories from fat for a sufficient period (e.g., 8-12 weeks) to establish obesity and hepatic steatosis.
2. Preparation and Administration of this compound
-
Compound Preparation: The formulation of this compound for in vivo administration is critical for its solubility and bioavailability. While the specific vehicle was not detailed in the primary reference, a common vehicle for similar compounds is a solution of 10% DMSO, 40% PEG400, and 50% sterile saline. It is crucial to ensure complete dissolution of the compound.
-
Dosage Calculation: Calculate the required volume of the this compound solution for each mouse based on its body weight to achieve a final dose of 30 mg/kg.
-
Administration: Administer the this compound solution once daily via intraperitoneal (i.p.) injection. Maintain a consistent time of day for injections throughout the 28-day study period.
3. Monitoring and Sample Collection
-
Body Weight and Food Intake: Monitor and record the body weight and food intake of each animal daily.
-
Terminal Procedure: At the end of the 28-day treatment period, euthanize the mice following approved institutional guidelines.
-
Sample Collection:
-
Blood: Collect blood via cardiac puncture for plasma analysis (e.g., triglycerides).
-
Liver: Perfuse the liver with phosphate-buffered saline (PBS) to remove blood. A portion of the liver should be snap-frozen in liquid nitrogen for gene expression analysis (qPCR) and another portion fixed in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for steatosis).
-
4. Analytical Methods
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the frozen liver tissue using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers for target genes such as Fasn, Srebp1c, Scd-1, Tnfa, Hmgcr, and Cyp7a1, with a suitable housekeeping gene for normalization.
-
-
Histological Analysis:
-
Embed the formalin-fixed liver tissue in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the degree of hepatic steatosis under a microscope.
-
-
Plasma Lipid Analysis:
-
Separate plasma from the collected blood by centrifugation.
-
Measure plasma triglyceride levels using a commercial assay kit.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action and promiscuity in hepatocytes.
Caption: Experimental workflow for in vivo testing of this compound in a NAFLD mouse model.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of GSK2033 for THP-1 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2033 is a potent and selective antagonist of the Liver X Receptor (LXR), with inverse agonist properties.[1][2] LXRs, comprising LXRα and LXRβ, are nuclear receptors that play a critical role in the regulation of lipid metabolism, inflammation, and cholesterol homeostasis. In the human monocytic cell line THP-1, which is widely used to study monocyte and macrophage biology, this compound has been utilized to investigate the role of LXR in these processes.[3][4] Specifically, it has been shown to inhibit the expression of LXR target genes such as ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux.[3][4]
The optimal concentration of this compound for use in THP-1 cell culture is dependent on the specific experimental endpoint. This document provides a summary of reported concentrations, detailed protocols for determining the optimal concentration for your specific application, and relevant signaling pathway information.
Data Presentation: Reported Concentrations and Effects of this compound
The following table summarizes the concentrations of this compound used in various studies, including those involving THP-1 cells and other relevant cell lines.
| Cell Line | Concentration | Duration | Observed Effect | Reference(s) |
| THP-1 | < 100 nM (IC50) | Not specified | Inhibition of ABCA1 expression. | [4] |
| THP-1 | > 1 µM | 24 hours | Noted some toxicity. | [5] |
| Human Monocytes | 2.5 µM | 24 hours | LXR antagonist activity, attenuated the effect of oxidized LDL. | [6] |
| HepG2 | 10 µM | 24 hours | Functioned as an LXR inverse agonist, suppressing FASN and SREBP1c expression. | [1] |
| HepG2 | < 100 nM (IC50) | Not specified | Inhibition of SREBP-1c expression. | [4] |
Experimental Protocols
Standard THP-1 Cell Culture
This protocol describes the routine maintenance of THP-1 cells.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
0.05 mM 2-mercaptoethanol (B42355) (optional, but recommended by some sources)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Add 2-mercaptoethanol to a final concentration of 0.05 mM if desired.
-
Thawing Cells:
-
Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium in a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Subculturing:
-
THP-1 cells grow in suspension. Monitor cell density and maintain the culture between 1x10^5 and 8x10^5 cells/mL.[7] Do not exceed 1x10^6 cells/mL.[7]
-
To subculture, transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium to a density of 2-4x10^5 cells/mL.[8]
-
Subculture every 2-3 days.
-
Determining Optimal Concentration via Cell Viability Assay (MTT Assay)
This protocol will help establish a dose-response curve for this compound-induced cytotoxicity.
Materials:
-
THP-1 cells in complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5x10^4 cells/well in 100 µL of complete growth medium.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.01 µM to 20 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Add 100 µL of the diluted this compound solutions to the respective wells. The final volume in each well will be 200 µL.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). The optimal concentration for functional assays should be well below the cytotoxic range.
-
Functional Assay: LXR Antagonism via qPCR of ABCA1
This protocol assesses the functional effect of this compound on a known LXR target gene.
Materials:
-
THP-1 cells
-
This compound
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ABCA1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment:
-
Seed THP-1 cells in 6-well plates at a density of 1x10^6 cells/well in 2 mL of complete growth medium.
-
Treat the cells with a range of non-toxic concentrations of this compound (determined from the viability assay, e.g., 10 nM, 100 nM, 1 µM, 2.5 µM) for 24 hours. Include a vehicle control.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform real-time PCR using primers for ABCA1 and the chosen housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of ABCA1 mRNA.
-
-
Data Analysis:
-
Plot the relative ABCA1 expression against the this compound concentration. The optimal concentration will be the lowest concentration that gives a significant and maximal inhibition of ABCA1 expression.
-
Mandatory Visualizations
LXR Signaling Pathway
Caption: LXR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanopartikel.info [nanopartikel.info]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of GSK2033
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2033 is a potent antagonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and cholesterol homeostasis. As an LXR antagonist, this compound blocks the transcriptional activity of LXR, thereby modulating the expression of various target genes. It has been investigated as a tool to study the physiological roles of LXR and as a potential therapeutic agent in various disease models. However, it is important to note that this compound has also been reported to exhibit promiscuous activity, potentially interacting with other nuclear receptors, which should be a consideration in experimental design and data interpretation.[1][2]
These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed protocols, quantitative data from published studies, and a visualization of its mechanism of action.
Data Presentation: Summary of In Vivo Studies
The following table summarizes the key parameters from published in vivo studies that have utilized this compound. This information is intended to serve as a guide for designing new experiments.
| Animal Model | Disease Context | Administration Route | Dosage | Frequency | Duration | Vehicle | Key Findings | Reference |
| C57BL/6J Mice (Diet-Induced Obese) | Non-alcoholic fatty liver disease (NAFLD) | Intraperitoneal (i.p.) | 30 mg/kg | Once daily | 28 days | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Did not improve hepatic steatosis; induced expression of lipogenic genes (Fasn, Srebp-1c), suggesting mixed agonist/antagonist properties or off-target effects. | [1] |
| ApoE-/- Mice (on a high-fat diet) | Atherosclerosis | Gavage | 10 mg/kg/day | Once daily | 3 months | Not specified | Investigated as an LXRα antagonist in the context of atherosclerosis. | [3] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of NAFLD
This protocol is based on the methodology described in a study investigating the effects of this compound in a diet-induced obese mouse model of NAFLD.[1]
1. Materials:
- This compound
- Dimethyl sulfoxide (B87167) (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes and needles for intraperitoneal injection
2. Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
- In a sterile tube, combine the solvents in the following order, ensuring complete mixing after each addition:
- Add the required volume of DMSO.
- Add the required volume of PEG300 and vortex thoroughly.
- Add the required volume of Tween-80 and vortex thoroughly.
- Add the required volume of sterile saline to reach the final volume and vortex until a clear solution is formed.
- Prepare the vehicle fresh daily.
3. This compound Formulation:
- Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution needed for the number of animals.
- For a 30 mg/kg dose in a mouse with an average weight of 30g, the required dose per mouse is 0.9 mg. Assuming an injection volume of 100 µL (0.1 mL), the required concentration of the dosing solution would be 9 mg/mL.
- Weigh the calculated amount of this compound and dissolve it in the prepared vehicle.
- Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and sonication may be used to aid dissolution if necessary.[4]
4. Animal Dosing:
- Acclimatize the animals to the experimental conditions.
- Weigh each animal daily before dosing to ensure accurate dose calculation.
- Administer the this compound formulation via intraperitoneal injection at a volume of 10 µL/g of body weight.
- Administer the vehicle alone to the control group.
- Continue daily administration for the duration of the study (e.g., 28 days).
5. Pharmacokinetic Considerations:
- A single intraperitoneal injection of 30 mg/kg this compound in mice resulted in sustained plasma concentrations over an 8-hour period.[1]
Protocol 2: Oral Gavage Administration of this compound in a Mouse Model of Atherosclerosis
This protocol is based on a study that utilized oral gavage for this compound administration in ApoE-/- mice.[3]
1. Materials:
- This compound
- Appropriate vehicle (e.g., Corn oil, or a formulation as described in Protocol 1 which is also suitable for oral administration[4])
- Gavage needles
- Syringes
2. This compound Formulation:
- Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration (e.g., to deliver 10 mg/kg).
- Ensure the formulation is a homogenous suspension or solution.
3. Animal Dosing:
- Handle the mice gently to minimize stress.
- Administer the calculated volume of the this compound formulation directly into the stomach using a gavage needle.
- Administer the vehicle alone to the control group.
- Perform the gavage administration daily for the specified duration of the study (e.g., 3 months).
Mandatory Visualizations
LXR Signaling Pathway and the Action of this compound
Caption: LXR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo this compound Administration
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining LXR Activity using a Luciferase Reporter Assay with GSK2033
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the activity of Liver X Receptor (LXR) using a luciferase reporter assay, with a specific focus on characterizing the antagonist GSK2033.
Introduction
The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis.[1][2][3] Upon activation by oxysterols, their natural ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.[1][3][4] The luciferase reporter assay is a widely used method to study the transcriptional activity of LXRs in response to various compounds.[1][5][6] This protocol details the use of a luciferase reporter assay to characterize the activity of this compound, a known LXR antagonist.[7][8]
Principle of the Assay
This assay utilizes a reporter plasmid containing a luciferase gene under the transcriptional control of a promoter with multiple copies of an LXR response element (LXRE).[9][10] When a cell line expressing LXR is transfected with this plasmid, the binding of an LXR agonist to the receptor will induce the expression of luciferase. The resulting light emission upon addition of a luciferase substrate is proportional to the transcriptional activity of LXR. Conversely, an LXR antagonist like this compound will inhibit this agonist-induced luciferase expression, allowing for the quantification of its inhibitory activity.
LXR Signaling Pathway and Assay Workflow
The following diagrams illustrate the LXR signaling pathway and the experimental workflow of the luciferase reporter assay.
Caption: LXR signaling pathway and the antagonistic action of this compound.
References
- 1. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands | Springer Nature Experiments [experiments.springernature.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Luciferase reporter assay [bio-protocol.org]
- 10. addgene.org [addgene.org]
Application Notes and Protocols: qPCR Analysis of LXR Target Genes Following GSK2033 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] LXRs are activated by oxysterols, which are oxidized derivatives of cholesterol. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of their target genes, thereby modulating their transcription.[1] Key LXR target genes include those involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), and those involved in lipogenesis, like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).[2][3]
GSK2033 is a potent and selective antagonist of both LXRα and LXRβ, with IC50 values in the nanomolar range.[2] It functions by preventing the recruitment of coactivators to the LXR/RXR heterodimer, thereby inhibiting the transcription of LXR target genes.[2] This makes this compound a valuable tool for studying the physiological roles of LXRs and for investigating the therapeutic potential of LXR antagonism in various diseases, including metabolic disorders and certain cancers.
These application notes provide a comprehensive guide to analyzing the effect of this compound on the expression of LXR target genes using quantitative Polymerase Chain Reaction (qPCR). The included protocols detail the necessary steps from cell culture and treatment to data analysis, enabling researchers to reliably assess the impact of this compound on LXR signaling.
Data Presentation
The following tables summarize the quantitative effects of this compound on the mRNA expression of key LXR target genes in different human cell lines. The data is presented as fold change or percentage of control, as determined by qPCR.
Table 1: Effect of this compound on Basal Expression of LXR Target Genes in HepG2 Cells
| Gene | Treatment | Fold Change vs. Vehicle | p-value |
| FASN | 10 µM this compound (24h) | ↓ ~0.6 | < 0.05 |
| SREBP-1c | 10 µM this compound (24h) | ↓ ~0.5 | < 0.05 |
Data is derived from a study by Griffett et al. (2016), where HepG2 cells were treated with this compound for 24 hours. The results demonstrate that this compound suppresses the basal expression of lipogenic LXR target genes.[2]
Table 2: Inhibition of Agonist-Induced LXR Target Gene Expression by this compound in Human THP-1 Cells
| Gene | Agonist Treatment | Fold Induction (Agonist vs. Vehicle) | % Inhibition by this compound (1 µM) |
| LXRα | 27-Hydroxycholesterol (B1664032) | 2.25 | Complete |
| ABCA1 | 27-Hydroxycholesterol | 1.31 | Complete |
| ABCG1 | 27-Hydroxycholesterol | 4.33 | Complete |
| LXRα | T0901317 | 3.49 | Complete |
| ABCA1 | T0901317 | 8.04 | Complete |
| ABCG1 | T0901317 | 28.5 | Complete |
This table summarizes data showing that this compound completely blocks the induction of LXR target genes by the natural LXR agonist 27-hydroxycholesterol and the synthetic agonist T0901317 in human THP-1 cells.[4]
Table 3: Effect of this compound on oxLDL-Induced LXR Target Gene Expression in Human Monocytes
| Gene | Treatment | Observation |
| LXRα | 20 µg/mL oxLDL + 2.5 µM this compound (24h) | Significant inhibition of oxLDL-induced upregulation |
| LXRβ | 20 µg/mL oxLDL + 2.5 µM this compound (24h) | Significant inhibition of oxLDL-induced upregulation |
| ABCA1 | 20 µg/mL oxLDL + 2.5 µM this compound (24h) | Significant inhibition of oxLDL-induced upregulation |
| ABCG1 | 20 µg/mL oxLDL + 2.5 µM this compound (24h) | Significant inhibition of oxLDL-induced upregulation |
| SREBP1 | 20 µg/mL oxLDL + 2.5 µM this compound (24h) | Significant inhibition of oxLDL-induced upregulation |
| FASN | 20 µg/mL oxLDL + 2.5 µM this compound (24h) | Significant inhibition of oxLDL-induced upregulation |
This data indicates that this compound effectively counteracts the upregulation of LXR target genes induced by oxidized low-density lipoprotein (oxLDL) in primary human monocytes.[5]
Signaling Pathway and Experimental Workflow
Caption: LXR Signaling Pathway and Mechanism of this compound Action.
Caption: Experimental Workflow for qPCR Analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding:
-
Culture cells (e.g., HepG2, THP-1) in appropriate media and conditions.
-
Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Cell Treatment:
-
Prepare stock solutions of this compound and any LXR agonists (e.g., T0901317, 27-hydroxycholesterol) in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solutions to the final desired concentrations in fresh cell culture media.
-
Remove the old media from the cells and replace it with the media containing the treatments.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
LXR agonist alone (if investigating inhibition of agonist-induced expression)
-
This compound in combination with LXR agonist
-
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Protocol 2: RNA Isolation and cDNA Synthesis
High-quality RNA is crucial for accurate qPCR results. Use RNase-free techniques and reagents throughout the procedure.
-
RNA Isolation:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
In a typical 20 µL reaction:
-
1 µg of total RNA
-
Reverse transcriptase
-
dNTPs
-
A mix of oligo(dT) and random hexamer primers
-
RNase inhibitor
-
Reaction buffer
-
-
Incubate the reaction mixture according to the manufacturer's instructions (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C until use in qPCR.
-
Protocol 3: Quantitative PCR (qPCR)
This protocol uses SYBR Green-based detection, a common and cost-effective method for qPCR.
-
Primer Design:
-
Design or obtain validated primers for the LXR target genes of interest (e.g., ABCA1, ABCG1, SREBP-1c, FASN) and a stable housekeeping gene (e.g., GAPDH, ACTB, B2M).
-
Primers should be designed to span an exon-exon junction to avoid amplification of contaminating genomic DNA.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix for each primer set. For a single 20 µL reaction:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution of the cDNA synthesis reaction)
-
6 µL of nuclease-free water
-
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the diluted cDNA to the respective wells.
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
Run each sample in triplicate to ensure technical reproducibility.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Protocol 4: Data Analysis
The relative quantification of gene expression can be determined using the delta-delta Ct (ΔΔCt) method.
-
Calculate ΔCt:
-
For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene: ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
-
Calculate ΔΔCt:
-
Normalize the ΔCt of the treated sample to the ΔCt of the control (vehicle) sample: ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Calculate Fold Change:
-
The fold change in gene expression is calculated as: Fold Change = 2-ΔΔCt
-
A fold change greater than 1 indicates upregulation of the gene, while a fold change less than 1 indicates downregulation. Statistical analysis (e.g., t-test or ANOVA) should be performed on the replicate ΔCt values to determine the significance of the observed changes in gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Paradoxical Effects of GSK2033 in a Non-Alcoholic Fatty Liver Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2033 is widely recognized as an antagonist of the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammation. In in-vitro settings, this compound effectively functions as an LXR inverse agonist, suppressing the expression of lipogenic genes. However, its application in in-vivo models of non-alcoholic fatty liver disease (NAFLD) reveals a complex and paradoxical pharmacological profile. This document provides detailed application notes and protocols for the use of this compound in a diet-induced mouse model of NAFLD, highlighting its unexpected in-vivo activity and promiscuous nature.
Key Findings
In a diet-induced obese (DIO) mouse model of NAFLD, this compound administration did not ameliorate hepatic steatosis. Contrary to its in-vitro effects, this compound was found to significantly increase the hepatic expression of key lipogenic genes, namely Fatty Acid Synthase (Fasn) and Sterol Regulatory Element-Binding Protein 1c (Srebp1c).[1] This unexpected outcome is attributed to the promiscuous activity of this compound, which has been shown to interact with a range of other nuclear receptors that can influence hepatic gene expression.[1]
Data Presentation
In-Vitro Activity of this compound in HepG2 Cells
| Parameter | Cell Line | Concentration | Duration | Effect on Lipogenic Gene Expression |
| Gene Expression | HepG2 | 10 µM | 24 hours | Suppression of FASN and SREBP1c |
In-Vivo Activity of this compound in a Diet-Induced Obese (DIO) Mouse Model of NAFLD
| Parameter | Animal Model | Dosage & Administration | Duration | Effect on Hepatic Lipogenic Gene Expression | Effect on Hepatic and Plasma Triglycerides |
| Gene Expression & Lipid Levels | Diet-Induced Obese Mice | 30 mg/kg, once daily, i.p. | 28 days | Significant increase in Fasn and Srebp1c expression | No significant effect |
Off-Target Activity of this compound
This compound has been demonstrated to be a promiscuous compound, interacting with multiple nuclear receptors, which likely contributes to its unexpected in-vivo effects.
| Nuclear Receptor | Observed Effect |
| Activated | |
| RORγ, FXR, VDR, PXR, CAR, ERα, ERβ, GR, ERRβ, ERRγ | |
| Suppressed | |
| ERRα, PR |
Experimental Protocols
In-Vitro Analysis of this compound in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Treatment: Treat the cells with this compound at a final concentration of 10 µM for 24 hours. A vehicle control (e.g., DMSO) should be run in parallel.
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a suitable commercially available kit.
-
Quantitative PCR (qPCR): Perform reverse transcription of the RNA to cDNA. Subsequently, use qPCR to analyze the expression levels of FASN and SREBP1c, normalized to a suitable housekeeping gene.
In-Vivo Evaluation of this compound in a Diet-Induced Obese (DIO) Mouse Model of NAFLD
-
Animal Model: Utilize a diet-induced obese (DIO) mouse model, which is a widely accepted model for NAFLD.
-
Diet: Feed mice a high-fat diet to induce the NAFLD phenotype.
-
This compound Administration:
-
Dosage: 30 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Once daily.
-
Duration: 28 days.
-
-
Monitoring: Monitor animal health, body weight, and food intake throughout the study.
-
Sample Collection: At the end of the treatment period, collect liver tissue and plasma samples for analysis.
-
Gene Expression Analysis: Extract RNA from liver tissue and perform qPCR to determine the expression levels of Fasn and Srebp1c.
-
Lipid Analysis: Measure triglyceride levels in both liver homogenates and plasma samples using a commercial assay kit.
Mandatory Visualizations
References
Application Notes: GSK2033 for In Vitro Lipogenesis Studies
Introduction
GSK2033 is a potent synthetic antagonist of the Liver X Receptor (LXR) isoforms, LXRα (NR1H3) and LXRβ (NR1H2).[1] LXRs are nuclear receptors that function as cholesterol sensors, playing a critical role in the transcriptional regulation of lipid and carbohydrate metabolism.[1][2] Upon activation by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This process upregulates genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and its downstream target, Fatty Acid Synthase (FASN).[1][3] this compound acts as an antagonist and inverse agonist, suppressing the basal transcription of these LXR target genes, making it a valuable chemical probe for studying the role of LXR in lipogenesis in vitro.[1]
Mechanism of Action
In the context of lipogenesis, LXR activation promotes the expression of SREBP-1c, a master transcriptional regulator of fatty acid synthesis. This compound antagonizes this pathway. As an inverse agonist, it not only blocks the binding of LXR agonists but also actively recruits corepressors (like NCoR) to the LXR complex, leading to a potent suppression of basal gene transcription.[1] In cell-based models such as human hepatoma (HepG2) cells, treatment with this compound has been shown to effectively reduce the mRNA levels of both SREBP-1c and FASN.[1][4]
Limitations and Off-Target Effects
While this compound is effective in cell-based assays, researchers should be aware of its limitations. Studies have revealed that this compound can be promiscuous, targeting a number of other nuclear receptors.[1][5] This lack of specificity can lead to confounding results, particularly in complex in vivo models where it has been observed to paradoxically increase the expression of lipogenic genes.[1][2][6] Therefore, for in vitro studies, it is crucial to include appropriate controls and potentially validate findings with alternative LXR antagonists or genetic approaches (e.g., siRNA).
Quantitative Data
The following tables summarize the reported potency and effects of this compound from in vitro assays.
Table 1: In Vitro Potency of this compound
| Parameter | Target | IC₅₀ Value | Assay Type | Reference |
|---|---|---|---|---|
| pIC₅₀ | LXRα | 7.0 | Not Specified | [4] |
| pIC₅₀ | LXRβ | 7.4 | Not Specified | [4] |
| IC₅₀ | LXRα | 17 nM | Full-length LXR cotransfection | [1][4] |
| IC₅₀ | LXRβ | 9 nM | Full-length LXR cotransfection | [1][4] |
| IC₅₀ | LXRα | 52 nM | ABCA1-luciferase reporter | [1][4] |
| IC₅₀ | LXRβ | 10 nM | ABCA1-luciferase reporter | [1][4] |
| IC₅₀ | LXRα | 100 nM | LXR transactivation | [5] |
| IC₅₀ | LXRβ | 398 nM | LXR transactivation |[5] |
Table 2: Effect of this compound on Lipogenic Gene Expression in HepG2 Cells
| Treatment | Target Gene | Effect | Cell Line | Reference |
|---|---|---|---|---|
| 10 µM this compound (24h) | FASN | Suppression | HepG2 | [1] |
| 10 µM this compound (24h) | SREBP-1c | Suppression | HepG2 |[1] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits LXR, suppressing SREBP-1c and FASN expression to block lipogenesis.
Caption: Workflow for assessing this compound's effect on lipogenesis from cell culture to data analysis.
Experimental Protocols
Protocol 1: Inhibition of Lipogenic Gene Expression in HepG2 Cells
This protocol details a method to quantify the effect of this compound on the mRNA levels of key lipogenic genes using quantitative real-time PCR (qPCR).
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (prepared as a 10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
TRIzol™ reagent or equivalent for RNA extraction
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for SREBP-1c, FASN, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed 5 x 10⁵ HepG2 cells per well in 6-well plates. Allow cells to adhere and reach 70-80% confluency (typically 24 hours).
-
Treatment:
-
Prepare working solutions of this compound in serum-free DMEM at desired concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add 2 mL of the prepared this compound or vehicle control solutions to the respective wells.
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[1]
-
RNA Extraction:
-
Aspirate the medium and lyse the cells directly in the wells by adding 1 mL of TRIzol™ reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR:
-
Prepare qPCR reactions containing cDNA template, forward and reverse primers for each gene of interest, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes (SREBP-1c, FASN) to the housekeeping gene. Results should be expressed as fold change relative to the vehicle-treated control.
Protocol 2: Oil Red O Staining for Intracellular Lipid Accumulation
This protocol provides a method for the qualitative and quantitative assessment of neutral lipid accumulation in cultured cells following this compound treatment. This assay is typically performed after inducing lipogenesis with a stimulus like high glucose or insulin.
Materials:
-
Cells cultured and treated with this compound in multi-well plates (as in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin solution
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Oil Red O working solution (6 mL stock solution + 4 mL distilled water, filtered)
-
60% Isopropanol (B130326) solution
-
Microscope
Procedure:
-
Cell Fixation:
-
Following the 24-hour treatment with this compound, aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 10% formalin to each well and incubating for 30-60 minutes at room temperature.
-
-
Staining:
-
Remove the formalin and wash the cells with distilled water.
-
Wash the cells once with 60% isopropanol and allow them to dry completely.
-
Add enough Oil Red O working solution to completely cover the cell monolayer.
-
Incubate for 15-20 minutes at room temperature.
-
-
Washing:
-
Aspirate the Oil Red O solution.
-
Wash the cells repeatedly with distilled water (3-5 times) until the excess stain is removed and the water runs clear.
-
-
Visualization and Quantification:
-
Qualitative: Add PBS to the wells to prevent drying and visualize the red-stained lipid droplets under a microscope. Capture images for documentation.
-
Quantitative: After the final water wash, allow the plate to dry completely. Add 100% isopropanol to each well to elute the stain from the lipid droplets. Incubate for 10 minutes with gentle shaking. Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 490-520 nm using a plate reader. The absorbance is directly proportional to the amount of accumulated lipid.
-
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: GSK2033 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of GSK2033 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals.
Introduction: Understanding this compound
Initial research and naming conventions may cause confusion, so it is critical to clarify that This compound is a Liver X Receptor (LXR) antagonist/inverse agonist . It is not a RIPK1 inhibitor. LXRs (LXRα and LXRβ) are nuclear receptors that are key regulators of lipid metabolism, cholesterol homeostasis, and inflammation. As an LXR antagonist, this compound is expected to inhibit the transcription of LXR target genes. However, in vivo studies have revealed unexpected effects that diverge significantly from its performance in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my in vivo results with this compound inconsistent with my in vitro data?
A1: This is a documented phenomenon for this compound. While this compound acts as an LXR inverse agonist in cell-based assays, suppressing lipogenic genes like FASN and SREBF1, it has shown paradoxical effects in vivo.[1][2][3] In mouse models of non-alcoholic fatty liver disease (NAFLD), this compound treatment has been observed to increase the expression of these same genes.[1][2]
Troubleshooting Steps:
-
Verify Compound Identity: Ensure the compound used is indeed this compound.
-
Assess Off-Target Effects: The unexpected in vivo activity is attributed to this compound's promiscuity. It has been shown to target a number of other nuclear receptors, including the glucocorticoid receptor, pregnane (B1235032) X receptor, and farnesoid X receptor.[1][2] These off-target interactions can lead to a complex and unexpected gene expression profile in the liver.
-
Re-evaluate Experimental Model: The paradoxical effects were noted in a diet-induced obesity mouse model of NAFLD.[1] Consider if your model has specific metabolic or genetic characteristics that could influence the outcome.
Q2: I'm not observing any improvement in hepatic steatosis or a reduction in plasma triglycerides after this compound treatment. Is this expected?
A2: Yes, this is consistent with published findings. In a mouse NAFLD model, despite being an LXR antagonist, this compound had no significant effect on hepatic lipid content or plasma triglycerides.[1][2] This lack of efficacy is likely linked to its paradoxical induction of lipogenic gene expression in vivo.
Q3: What is the likely mechanism behind the paradoxical induction of lipogenic genes by this compound in vivo?
A3: The leading hypothesis is that this compound's off-target activities on other hepatic nuclear receptors override its intended LXR antagonism.[1] The compound has been shown to be promiscuous, activating a range of other receptors that can alter metabolic gene expression.[1][2] This suggests that in the complex in vivo environment of the liver, the net effect of this compound is a mix of agonist and antagonist activities at various receptors, leading to an unexpected increase in lipogenic gene transcription.[1]
Data Summary Tables
Table 1: In Vivo Experimental Parameters for this compound in a NAFLD Mouse Model [1]
| Parameter | Details |
| Animal Model | 21-week old male C57BL/6J diet-induced obese (DIO) mice |
| Diet | High-fat diet (60% kcal from fat) |
| Drug | This compound |
| Dosage | 30 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Once daily (q.d.) |
| Duration | 28 days |
Table 2: Summary of Unexpected In Vivo Effects of this compound Treatment (30 mg/kg, 28 days) [1]
| Parameter | In Vitro (HepG2 cells) Expected Effect | In Vivo (NAFLD Mouse Liver) Observed Effect |
| Fasn/FASN Expression | Suppression | Significant Increase |
| Srebp-1c/SREBF1 Expression | Suppression | Significant Increase |
| Hepatic Steatosis | Expected Reduction | No Significant Effect |
| Plasma Triglycerides | Expected Reduction | No Significant Effect |
Experimental Protocols
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model of NAFLD[1]
This protocol summarizes the methodology used in the study that identified the unexpected in vivo effects of this compound.
-
Animal Model:
-
Use 21-week old male C57BL/6J mice.
-
Induce obesity and NAFLD by feeding a high-fat diet (60% kcal from fat) for the duration of the experiment.
-
House animals individually.
-
-
Drug Preparation and Administration:
-
Prepare this compound for intraperitoneal (i.p.) injection. The vehicle used in the reference study is not specified, but typically involves a solvent like DMSO and a vehicle like corn oil or a cyclodextrin-based solution.
-
Administer this compound at a dose of 30 mg/kg body weight.
-
Inject once daily for 28 consecutive days.
-
A control group receiving vehicle only should be run in parallel.
-
-
Monitoring:
-
Monitor body weight and food intake daily.
-
-
Sample Collection and Analysis:
-
At the end of the 28-day treatment period, euthanize the animals.
-
Collect blood samples for plasma triglyceride analysis.
-
Harvest liver tissue. One portion should be flash-frozen in liquid nitrogen for RNA isolation and subsequent qPCR analysis. Another portion can be fixed for histological analysis of hepatic lipid content (e.g., Oil Red O staining).
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from liver tissue using a suitable method (e.g., Trizol).
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of key lipogenic genes (Fasn, Srebp-1c) and other relevant markers. Normalize to a stable housekeeping gene.
-
Visualizations: Signaling Pathways and Workflows
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the In Vivo Activity of GSK2033
This technical support center provides researchers, scientists, and drug development professionals with essential information to understand the nuanced in vivo activity of GSK2033. While characterized as a Liver X Receptor (LXR) antagonist/inverse agonist in vitro, its behavior in living organisms presents a more complex picture. This guide will help you navigate potential discrepancies in your experimental results and offer insights into the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit agonist-like activity on certain genes in vivo despite being an LXR antagonist?
A1: The apparent agonist activity of this compound in vivo is primarily attributed to its promiscuous nature and off-target effects. While it does act as an LXR antagonist/inverse agonist in isolated cell systems, its effects in a whole organism are the net result of its interactions with multiple nuclear receptors.[1][2][3] Studies have shown that this compound can activate other nuclear receptors, which in turn can lead to the upregulation of genes that would be suppressed by LXR antagonism alone.[1]
Q2: What are the known off-target effects of this compound?
A2: Further investigation into the specificity of this compound has revealed that it interacts with a range of nuclear receptors besides LXR. These include the glucocorticoid receptor, pregnane (B1235032) X receptor, and farnesoid X receptor, among others.[1] This lack of specificity is a critical factor in its unexpected in vivo pharmacological profile.
Q3: How does the in vivo effect of this compound on lipid metabolism differ from its expected activity as an LXR antagonist?
A3: Based on its LXR antagonist activity, this compound would be expected to suppress the expression of lipogenic genes. Indeed, in in vitro studies using HepG2 cells, this compound suppresses the expression of fatty acid synthase (FASN) and sterol regulatory element-binding protein 1c (SREBP1c).[1] However, in a mouse model of non-alcoholic fatty liver disease (NAFLD), treatment with this compound resulted in a significant increase in the hepatic expression of Fasn and Srebp1c.[1][2] Despite this increase in lipogenic gene expression, there were no significant changes in hepatic or plasma triglyceride levels.[1][4]
Q4: Is this compound a REV-ERB agonist?
A4: The available scientific literature does not characterize this compound as a REV-ERB agonist. Its primary established activity is as a non-specific LXR antagonist/inverse agonist with off-target effects on other nuclear receptors. The observed in vivo effects are explained by this promiscuity rather than direct action on REV-ERB.
Q5: What are the key discrepancies observed between in vitro and in vivo experiments with this compound?
A5: The most significant discrepancy is the opposite effect on the expression of LXR target genes involved in lipogenesis. In vitro, this compound acts as an inverse agonist, suppressing these genes.[1] In vivo, it leads to their induction, suggesting a mixed agonist/antagonist profile likely due to its off-target activities.[1][2]
Troubleshooting Guide
Issue: Unexpected or contradictory gene expression results in animal models treated with this compound.
When using this compound in in vivo experiments, researchers may observe gene expression patterns that do not align with its established LXR antagonist profile. For instance, an upregulation of lipogenic genes may be seen, which is contrary to the expected outcome.
Troubleshooting Steps:
-
Acknowledge Off-Target Effects: The primary reason for these discrepancies is the promiscuous nature of this compound. It is crucial to interpret in vivo data in the context of its known interactions with multiple nuclear receptors.[1][2][3]
-
Comprehensive Gene Expression Analysis: Expand your gene expression analysis to include targets of other potentially affected nuclear receptors (e.g., glucocorticoid receptor, pregnane X receptor, farnesoid X receptor) to get a broader picture of this compound's activity.
-
Phenotypic vs. Gene Expression Correlation: Correlate gene expression changes with physiological outcomes. As seen in the NAFLD mouse model, increased lipogenic gene expression did not translate to increased hepatic steatosis or plasma triglycerides.[1]
-
Consider the Model System: The specific animal model and its metabolic state can influence the overall effect of a promiscuous compound like this compound.
-
Utilize More Specific Compounds: If the experimental goal is to specifically antagonize LXR in vivo, consider using a more specific LXR antagonist if available, and use this compound as a tool compound with acknowledged limitations.
Data Presentation
Table 1: Comparison of this compound Effects on Lipogenic Gene Expression
| Gene | In Vitro (HepG2 cells) | In Vivo (Mouse NAFLD Model) |
| FASN/Fasn | Suppression[1] | Induction[1][2] |
| SREBP1c/Srebp1c | Suppression[1] | Induction[1][2] |
Table 2: Known Off-Target Nuclear Receptors of this compound
| Receptor |
| Glucocorticoid Receptor[1] |
| Pregnane X Receptor[1] |
| Farnesoid X Receptor[1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dosing | 30 mg/kg, once daily, i.p. for 1 month[1] |
| Plasma Concentration | Sustained over 8 hours (50-250 nM)[1] |
| Liver Concentration (4h post-injection) | ~15 µM[1] |
Experimental Protocols
1. In Vivo Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
-
Animal Model: Diet-induced obese (DIO) C57BL/6J mice are used as a model for NAFLD.
-
Dosing Regimen: Mice are treated once daily with an intraperitoneal (i.p.) injection of this compound at a dose of 30 mg/kg for one month.[1]
-
Sample Collection: At the end of the treatment period, liver and plasma samples are collected for gene expression analysis (qPCR) and blood chemistry analysis.
-
Analysis: Gene expression of key metabolic markers such as Fasn, Srebp1c, Tnfa, Hmgcr, and Cyp7a1 is assessed in the liver. Plasma and hepatic triglyceride levels are also measured.[1]
2. In Vitro Gene Expression Assay in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in standard conditions.
-
Treatment: Cells are treated with this compound at a concentration of 10 µM for 24 hours.[1]
-
Analysis: Following treatment, total RNA is extracted, and the expression of LXR target genes such as FASN and SREBP1c is quantified using quantitative real-time PCR (qPCR).[1]
3. Nuclear Receptor Specificity Assay (Cotransfection Assay)
-
Cell Line: Human embryonic kidney (HEK293) cells are used for this assay.
-
Transfection: Cells are cotransfected with a Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of various nuclear receptors and a luciferase reporter plasmid containing Gal4 response elements.
-
Treatment: Transfected cells are treated with 10 µM this compound.
-
Analysis: Luciferase activity is measured to determine if this compound activates or represses the transcriptional activity of the tested nuclear receptor LBDs.[1]
Visualizations
Caption: In vitro vs. in vivo activity of this compound.
Caption: Workflow for the in vivo mouse study.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
troubleshooting GSK2033 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with GSK2033. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antagonist of the Liver X Receptor (LXR) with pIC50 values of 7.0 for LXRα and 7.4 for LXRβ.[1][2][3] It functions as an inverse agonist, meaning it can suppress the basal transcriptional activity of LXR.[4] In cell-based assays, this compound has been shown to dose-dependently suppress the transcription of LXR target genes, such as those involved in lipid metabolism like ABCA1, fatty acid synthase (FASN), and sterol regulatory element-binding protein 1c (SREBP1c).[4][5]
Q2: I am observing unexpected or contradictory results in my in vivo experiments with this compound. What could be the reason?
While this compound acts as an LXR inverse agonist in cell-based models, it has demonstrated promiscuous activity in vivo, targeting a number of other nuclear receptors.[4][6][7] This off-target activity can lead to unexpected pharmacological profiles. For instance, in a mouse model of non-alcoholic fatty liver disease (NAFLD), this compound induced the expression of lipogenic genes instead of suppressing them and had no effect on hepatic steatosis.[4][7] Researchers should be aware of this promiscuity and consider its potential impact when interpreting in vivo data.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[8] Once dissolved in a solvent such as DMSO, stock solutions are best stored at -80°C for up to 1 year to maintain stability.[1] To avoid degradation, it is recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1] For shorter-term storage, solutions can be kept at -20°C for up to a month.[1]
Troubleshooting Guide
Solubility Issues
Q4: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3] However, the reported solubility varies between suppliers. It is crucial to use fresh, high-quality, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1] Gentle warming and sonication can aid in dissolution.[3] If precipitation occurs when diluting the DMSO stock into an aqueous medium, try lowering the final concentration or using a co-solvent system if your experiment allows.
Q5: My this compound solution appears cloudy or has precipitated after storage. What should I do?
Precipitation upon storage, especially after freeze-thaw cycles, is a known issue.[9] If you observe this, you can try to redissolve the compound by gentle warming and sonication. However, to prevent this, it is highly recommended to prepare fresh working solutions from a stock solution for each experiment and to store the stock solution in small aliquots to minimize freeze-thaw cycles.[1]
Experimental Design and Interpretation
Q6: How can I prepare this compound for in vivo administration?
For in vivo studies, this compound is typically administered as a suspension. Two common protocols for preparing a working solution are:
-
For a 1 mL working solution (e.g., for intraperitoneal injection):
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Start with a concentrated stock solution of this compound in DMSO (e.g., 33 mg/mL).
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Add 50 μL of the DMSO stock solution to 400 μL of PEG300 and mix until clear.
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Add 50 μL of Tween80 and mix well.
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Add 500 μL of ddH2O to bring the final volume to 1 mL.[1]
-
-
For a 1 mL working solution in corn oil:
-
Prepare a 60 mg/mL stock solution of this compound in DMSO.
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Add 50 μL of the clear DMSO stock solution to 950 μL of corn oil and mix thoroughly.[1]
-
It is important to use these preparations immediately for optimal results.[1]
Q7: I am not observing the expected LXR antagonist effect in my cell-based assay. What could be wrong?
Several factors could contribute to this:
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Compound Solubility: Ensure that this compound is fully dissolved in your culture medium at the final working concentration. Precipitation will lead to a lower effective concentration.
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Cell Type and LXR Expression: Confirm that your cell line expresses LXRα and/or LXRβ at sufficient levels for a measurable response.
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Assay Sensitivity: The sensitivity of your assay (e.g., reporter gene assay, qPCR) may not be sufficient to detect subtle changes in LXR activity.
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Promiscuous Activity: Be aware that this compound can have off-target effects that might mask or counteract its LXR antagonist activity in certain cellular contexts.[4]
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility | Notes |
| Selleck Chemicals | 40 mg/mL (67.6 mM) | Use fresh, moisture-free DMSO. |
| Sigma-Aldrich | 3 mg/mL | Requires warming to dissolve. |
| R&D Systems | Soluble to 20 mM | - |
| TargetMol | < 1 mg/mL (insoluble or slightly soluble) | Sonication and heating are recommended. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | MedKoo Biosciences, Selleck Chemicals |
| Powder | 4°C | 2 years | MedKoo Biosciences |
| In DMSO | -80°C | 1 year | Selleck Chemicals |
| In DMSO | -20°C | 1 month | Selleck Chemicals |
Experimental Protocols
Protocol 1: In Vitro LXR Target Gene Expression Analysis
This protocol describes a general method for treating cells with this compound and analyzing the expression of LXR target genes by qPCR.
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Cell Culture: Plate cells (e.g., HepG2) in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced effects.
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
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Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
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RNA Extraction and qPCR: Following incubation, lyse the cells and extract total RNA using a suitable kit. Perform reverse transcription to generate cDNA, followed by quantitative PCR (qPCR) using primers specific for LXR target genes (e.g., ABCA1, FASN, SREBP1c) and a housekeeping gene for normalization.
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Data Analysis: Analyze the qPCR data to determine the relative change in gene expression in this compound-treated cells compared to vehicle-treated cells.
Protocol 2: Luciferase Reporter Assay for LXR Activity
This protocol is for assessing the effect of this compound on LXR transcriptional activity using a luciferase reporter construct.
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Cell Transfection: Co-transfect cells (e.g., HEK293) with an LXR expression vector (LXRα or LXRβ), a luciferase reporter plasmid containing LXR response elements (LXREs), and a control plasmid (e.g., Renilla luciferase) for normalization.
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Compound Treatment: After transfection (typically 24 hours), treat the cells with various concentrations of this compound or a vehicle control.
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Incubation: Incubate the cells for a specified duration (e.g., 24 hours).
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Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the dose-dependent inhibition of LXR activity by this compound and determine the IC50 value.[4]
Visualizations
Caption: LXR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound = 98 HPLC 1221277-90-2 [sigmaaldrich.com]
- 3. This compound | Liver X Receptor | TargetMol [targetmol.com]
- 4. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. ziath.com [ziath.com]
interpreting contradictory results with GSK2033
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2033. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro activity of this compound?
This compound is characterized as a Liver X Receptor (LXR) antagonist and inverse agonist. In cell-based assays, it is expected to suppress the basal transcriptional activity of both LXRα and LXRβ. This leads to the downregulation of LXR target genes involved in lipogenesis, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c).[1]
Q2: I'm observing an increase in lipogenic gene expression in my in vivo model after treating with this compound, which contradicts the expected in vitro results. Why is this happening?
This is a documented contradictory finding. While this compound functions as an LXR inverse agonist in cell culture, it has been shown to induce the expression of lipogenic genes like Fasn and Srebp1c in mouse models of non-alcoholic fatty liver disease (NAFLD).[1][2][3] This unexpected in vivo activity is attributed to the promiscuous nature of this compound. It can interact with and activate other nuclear receptors that are expressed in the liver, which can in turn alter metabolic gene expression profiles.[1][2]
Q3: Which off-target receptors does this compound interact with?
This compound has been shown to be quite promiscuous, targeting a number of nuclear receptors besides LXRs. These include the glucocorticoid receptor (GR), pregnane (B1235032) X receptor (PXR), farnesoid X receptor (FXR), retinoic acid receptor-related orphan receptors (RORγ, ERRα, ERRβ, ERRγ), vitamin D receptor (VDR), constitutive androstane (B1237026) receptor (CAR), and estrogen receptors (ERα, ERβ), among others.[1][2] Its activity can be context-dependent, acting as an activator for some and a repressor for others.[1]
Troubleshooting Guide
Issue: Inconsistent results between in vitro and in vivo experiments with this compound.
If you are observing that this compound is behaving as an LXR inverse agonist in your cell lines but is showing agonist-like effects on lipogenic genes in your animal models, consider the following:
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Off-Target Effects: As mentioned in the FAQs, the most likely reason for this discrepancy is the off-target activity of this compound. The in vivo context involves a complex interplay of various nuclear receptors in different tissues, which can lead to a net effect that is different from what is observed in a more controlled in vitro system.
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Model System: The choice of animal model and its specific metabolic state can influence the outcome. The contradictory results were notably observed in a diet-induced obese (DIO) mouse model of NAFLD.[1] The expression levels of this compound's off-target receptors may vary in different models.
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Dosing and Pharmacokinetics: Ensure that the dosing regimen and the resulting compound exposure in your in vivo model are appropriate and consistent. While this compound has shown sustained plasma and liver concentrations, its effects are still divergent from its in vitro profile.[1]
Data Presentation
Table 1: In Vitro Activity of this compound on LXR
| Assay Type | Target | Effect | IC50 | Cell Line |
| Cotransfection Assay (LXRE-driven luciferase reporter) | LXRα | Inverse Agonist | 17 nM | HEK293 |
| Cotransfection Assay (LXRE-driven luciferase reporter) | LXRβ | Inverse Agonist | 9 nM | HEK293 |
| Cotransfection Assay (ABCA1 promoter-driven luciferase reporter) | LXRα | Inverse Agonist | 52 nM | HEK293 |
| Cotransfection Assay (ABCA1 promoter-driven luciferase reporter) | LXRβ | Inverse Agonist | 11 nM | HEK293 |
| Gene Expression (qPCR) | FASN | Suppression | - | HepG2 |
| Gene Expression (qPCR) | SREBP1c | Suppression | - | HepG2 |
Data summarized from[1]
Table 2: Contradictory In Vivo Effects of this compound in a Mouse Model of NAFLD
| Gene | Expected Effect (based on in vitro data) | Observed Effect in vivo |
| Fasn | Suppression | Significant Increase |
| Srebp1c | Suppression | Significant Increase |
| Hepatic Triglycerides | Decrease | No significant effect |
| Plasma Triglycerides | Decrease | No significant effect |
Data summarized from[1]
Experimental Protocols
1. Cell-Based Cotransfection Assay for LXR Activity
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Cell Line: HEK293 cells.
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Plasmids:
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Expression vectors for full-length human LXRα or LXRβ.
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A luciferase reporter plasmid driven by either a DR4 LXR response element (LXRE) or the ABCA1 promoter.
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-
Procedure:
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Co-transfect HEK293 cells with the LXR expression vector and the luciferase reporter plasmid.
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Treat the transfected cells with varying concentrations of this compound.
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After a suitable incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.
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Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.
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Calculate IC50 values by plotting the dose-response curve.[1]
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2. In Vivo Study in a Diet-Induced Obese (DIO) Mouse Model of NAFLD
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Animal Model: Diet-induced obese (DIO) mice.
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Treatment: Administer this compound (e.g., 30 mg/kg, intraperitoneal injection) once daily for a specified period (e.g., 1 month).[1]
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Sample Collection: At the end of the treatment period, collect liver and plasma samples.
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Analysis:
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Gene Expression: Extract RNA from liver tissue and perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes (e.g., Fasn, Srebp1c). Use a housekeeping gene (e.g., Gapdh) for normalization.[1]
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Triglyceride Levels: Measure triglyceride concentrations in liver homogenates and plasma samples using a commercial kit.[1]
-
Visualizations
Caption: Expected in vitro signaling of this compound as an LXR inverse agonist.
Caption: Logical workflow explaining the contradictory results of this compound.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK2033 Concentration to Minimize Off-Target Binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of GSK2033 to minimize off-target binding and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule antagonist of the Liver X Receptors (LXR), LXRα and LXRβ.[1][2] These nuclear receptors are key regulators of cholesterol, lipid, and glucose metabolism.[1]
Q2: What are the known off-target effects of this compound?
This compound has been shown to be a promiscuous compound, interacting with a variety of other nuclear receptors. This can lead to unexpected biological outcomes in experimental models.[1] Documented off-target interactions include, but are not limited to, the Glucocorticoid Receptor (GR), Pregnane X Receptor (PXR), Farnesoid X Receptor (FXR), and Estrogen Receptors (ERα and ERβ).[1][3]
Q3: Why is it critical to optimize the concentration of this compound in my experiments?
Q4: What is a recommended starting concentration for in vitro experiments?
Based on published data, a starting point for cell-based assays is in the low nanomolar range. The reported IC50 values for this compound against LXRα and LXRβ are between 9 nM and 52 nM.[1] To maintain selectivity, it is advisable to use the lowest concentration that elicits the desired LXR antagonistic effect in your specific assay.
Troubleshooting Guide
Issue: Unexpected or contradictory results in cell-based assays.
Possible Cause: Off-target effects due to high this compound concentration.
Troubleshooting Steps:
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Review Concentration: Compare your working concentration of this compound to the known IC50 values for LXRα and LXRβ (see table below). If your concentration is significantly higher, it is likely engaging off-target receptors.
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Perform a Dose-Response Experiment: Conduct a dose-response study to determine the minimal concentration of this compound required to achieve the desired level of LXR antagonism in your specific cell type and assay.
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Assess Off-Target Activation: If possible, use reporter assays for known off-target receptors (e.g., PXR, GR) to assess the level of their activation or inhibition at your working concentration of this compound.
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Consider Alternative Compounds: If off-target effects remain a concern, consider using a more selective LXR antagonist if one is suitable for your experimental goals.
Issue: Inconsistent results between different experimental batches.
Possible Cause: Variability in this compound stock solution preparation or cell culture conditions.
Troubleshooting Steps:
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Verify Stock Solution: Ensure your this compound stock solution is prepared correctly and has been stored properly to prevent degradation. It is good practice to prepare fresh dilutions for each experiment.
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Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments, as these can influence nuclear receptor expression and sensitivity to ligands.
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Include Proper Controls: Always include positive and negative controls in your experiments. For LXR antagonism, a well-characterized LXR agonist can serve as a positive control for receptor activation.
Quantitative Data Summary
The following table summarizes the reported potency of this compound on its intended LXR targets and a known off-target receptor. This data can help guide the selection of an appropriate concentration range for your experiments to maximize selectivity.
| Target Receptor | Assay Type | Reported Value (IC50) | Reference |
| LXRα | LXRE-driven luciferase reporter | 17 nM | [1] |
| LXRβ | LXRE-driven luciferase reporter | 9 nM | [1] |
| LXRα | ABCA1-driven luciferase reporter | 52 nM | [1] |
| LXRβ | ABCA1-driven luciferase reporter | 11 nM | [1] |
Experimental Protocols
Detailed Methodology: Nuclear Receptor Activity Luciferase Reporter Gene Assay
This protocol describes a common method for assessing the agonist or antagonist activity of a compound, such as this compound, on a specific nuclear receptor.
Objective: To determine the dose-dependent effect of this compound on LXR activity and to identify a concentration that minimizes off-target activation of another nuclear receptor (e.g., PXR).
Materials:
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HEK293T cells (or other suitable host cell line)
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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Opti-MEM I Reduced Serum Medium
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Lipofectamine LTX and PLUS Reagent
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Expression plasmid for the full-length nuclear receptor of interest (e.g., LXRα, PXR)
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Reporter plasmid containing a luciferase gene downstream of a response element for the nuclear receptor (e.g., LXRE-luc, PXRE-luc)
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Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-SV40)
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This compound
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LXR agonist (e.g., T0901317) as a positive control
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PXR agonist (e.g., rifampicin) as a positive control
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96-well cell culture plates (white, clear bottom for microscopy)
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Dual-Glo Luciferase Assay System
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Luminometer
Procedure:
Day 1: Cell Seeding
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Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
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Trypsinize and resuspend the cells.
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Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
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Incubate for 24 hours.
Day 2: Transfection
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For each well, prepare a DNA-lipid complex in Opti-MEM. A typical ratio would be 100 ng of the nuclear receptor expression plasmid, 100 ng of the luciferase reporter plasmid, 10 ng of the Renilla control plasmid, and the appropriate amount of Lipofectamine LTX and PLUS reagent according to the manufacturer's protocol.
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Incubate the DNA-lipid complexes at room temperature for 25 minutes.
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Add 20 µL of the complex to each well.
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Incubate for 24 hours.
Day 3: Compound Treatment
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Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range to test would be from 0.1 nM to 10 µM.
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For antagonist mode (testing LXR), also prepare a solution of an LXR agonist at its EC50 concentration.
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For agonist mode (testing for off-target activation of PXR), prepare serial dilutions of this compound.
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Remove the transfection medium from the cells and replace it with 90 µL of serum-free DMEM.
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Add 10 µL of the appropriate this compound dilution. For antagonist mode, also add 10 µL of the LXR agonist.
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Include appropriate controls: vehicle (DMSO) only, agonist only, and a known antagonist if available.
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Incubate for 18-24 hours.
Day 4: Luciferase Assay
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Equilibrate the plate and the Dual-Glo Luciferase Assay reagents to room temperature.
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Add 75 µL of Dual-Glo Luciferase Reagent to each well.
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Incubate for 10 minutes at room temperature to allow for cell lysis and the firefly luciferase reaction.
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Measure the firefly luminescence using a luminometer.
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Add 75 µL of Dual-Glo Stop & Glo Reagent to each well.
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Incubate for 10 minutes at room temperature.
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Measure the Renilla luminescence.
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
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Plot the normalized luciferase activity against the logarithm of the this compound concentration.
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For antagonist activity, determine the IC50 value from the dose-response curve.
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For agonist activity (off-target effects), determine the EC50 value if a response is observed.
Visualizations
Caption: Experimental workflow for a luciferase reporter gene assay.
Caption: this compound mechanism of action and off-target binding.
Caption: Troubleshooting logic for unexpected this compound results.
References
how to control for GSK2033 promiscuity in research
Welcome to the technical support center for GSK2033. This resource provides researchers, scientists, and drug development professionals with essential information to control for the known promiscuity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a well-characterized synthetic ligand developed as an antagonist and inverse agonist for the Liver X Receptors (LXR), LXRα (NR1H3) and LXRβ (NR1H2).[1][2] In cell-based assays, it effectively suppresses the basal transcriptional activity of both LXR isoforms.[1] Its mechanism as an inverse agonist involves inducing a conformational change in LXR that leads to the recruitment of corepressor proteins (like NCoR) and the dismissal of coactivator proteins (like SRC1), thereby silencing the expression of LXR target genes involved in lipid metabolism, such as FASN and SREBP1c.[1]
Q2: What does the "promiscuity" of this compound refer to?
The promiscuity of this compound refers to its ability to bind to and modulate the activity of multiple unintended biological targets in addition to its primary targets, LXRα and LXRβ.[1][2][3] This "off-target" activity is a critical consideration, as it can lead to unexpected or confounding biological effects, particularly in complex in vivo systems.[1][3]
Q3: What are the known off-targets of this compound?
Studies have revealed that this compound is not entirely selective for LXRs and can interact with a range of other nuclear receptors. This promiscuity is a likely cause for discrepancies between in vitro and in vivo results.[1] For instance, while this compound suppresses lipogenic genes in cell culture, it has been observed to induce them in mouse models, an effect attributed to its off-target activities.[1][3]
Q4: Why might my in vivo or complex cellular results with this compound differ from simple reporter assays?
Discrepancies often arise due to this compound's promiscuity.[1] While a simple luciferase reporter assay might show potent LXR antagonism, the overall effect in a whole cell or an entire organism is the net result of its on-target LXR inhibition and its off-target modulation of other signaling pathways.[1][3] For example, in a mouse model of non-alcoholic fatty liver disease (NAFLD), this compound unexpectedly increased the expression of lipogenic genes, contrary to its function as an LXR inverse agonist in HepG2 cells.[1] This was attributed to its off-target activity on other hepatic nuclear receptors that influence metabolic gene expression.[1][3]
Q5: What are the essential control experiments to run when using this compound?
To ensure the accurate interpretation of results, a series of control experiments is crucial:
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Selectivity Profiling: Test this compound against a panel of related receptors (especially nuclear receptors) to identify potential off-target effects in your specific experimental system.[1]
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Use of a Structurally Unrelated LXR Antagonist: Comparing the effects of this compound with another LXR antagonist that has a different chemical structure can help distinguish on-target LXR effects from off-target this compound-specific effects.
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Target Gene Expression Analysis: Confirm target engagement by measuring the expression of well-established LXR target genes (e.g., ABCA1, ABCG1, SREBP1c, FASN) via qPCR.[1][4] The expected result for an LXR inverse agonist is the suppression of these genes.
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Cytotoxicity Assays: Determine the concentration range at which this compound may induce cell death, as this can confound assays measuring metabolic activity or gene expression.[5][6]
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Use of an Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound to control for effects unrelated to target binding.
Data Summary Tables
Table 1: In Vitro Activity Profile of this compound on Liver X Receptors
| Parameter | LXRα | LXRβ | Cell Line | Assay Type | Source |
| IC₅₀ (LXRE Reporter) | 17 nM | 9 nM | HEK293 | Luciferase Reporter | [1] |
| IC₅₀ (ABCA1 Promoter) | 52 nM | 11 nM | HEK293 | Luciferase Reporter | [1] |
Table 2: Summary of Known Off-Target Activities of this compound
| Off-Target Receptor Family | Specific Receptor(s) | Observed Effect | Experimental System | Source |
| Nuclear Receptors | Glucocorticoid Receptor (GR), Pregnane X Receptor (PXR), Farnesoid X Receptor (FXR) | Activation | HEK293 | [1] |
| Nuclear Receptors | Estrogen-Related Receptor Alpha (ERRα), Progesterone Receptor (PR) | Repression | HEK293 | [1] |
| Nuclear Receptors | Retinoid X Receptor (RXR) | Transcriptional Induction | Not Specified | [3] |
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action(s) |
| Unexpected induction of lipogenic genes (FASN, SREBP1c) in vivo. | Off-target activation of other metabolic nuclear receptors (e.g., PXR, FXR).[1][3] | 1. Perform a nuclear receptor selectivity screen. 2. Validate findings with a structurally different LXR antagonist. 3. Analyze expression of target genes for other receptors known to be affected by this compound. |
| Cell death or reduced viability at treatment concentrations. | Compound cytotoxicity. | 1. Perform a dose-response cytotoxicity assay (e.g., CellTox™ Green, LDH release).[5][6] 2. Use this compound at concentrations well below its cytotoxic threshold. 3. Ensure DMSO vehicle concentration is consistent and non-toxic. |
| Effect of this compound is observed on a process thought to be LXR-independent. | Off-target activity or modulation of a different signaling pathway. | 1. Confirm lack of LXR target gene modulation. 2. Use siRNA/shRNA to knock down LXRα/β. If the effect persists, it is LXR-independent. 3. Perform a broad kinase or receptor screen to identify novel off-targets. |
| Inconsistent results between experimental batches. | Reagent instability, variations in cell passage number, or inconsistent treatment times. | 1. Prepare fresh stock solutions of this compound regularly. 2. Use cells within a consistent and low passage number range. 3. Standardize all incubation and treatment times precisely. |
Experimental Protocols & Workflows
Visualizing this compound's On-Target and Off-Target Pathways
Caption: On-target vs. off-target signaling of this compound.
Recommended Experimental Workflow for Validating this compound Effects
Caption: Workflow for robust experimental design using this compound.
Protocol 1: Nuclear Receptor Selectivity Profiling
Objective: To determine if this compound activates or inhibits other nuclear receptors besides LXR in your cellular context. This protocol is based on a Gal4-LBD co-transfection luciferase reporter assay.[1]
Materials:
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HEK293 cells or other easily transfectable cell line
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Expression plasmids:
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pCMV-Gal4-LBD (where LBD is the Ligand Binding Domain for receptors of interest, e.g., PXR, GR, FXR)
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UAS-luciferase reporter plasmid (contains Gal4 upstream activation sequences)
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Renilla luciferase plasmid (for normalization)
-
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Transfection reagent (e.g., Lipofectamine)
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This compound and control ligands (agonists/antagonists for each receptor)
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Dual-luciferase reporter assay system
Methodology:
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Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect cells with the Gal4-LBD plasmid, the UAS-luciferase reporter plasmid, and the Renilla normalization plasmid according to the manufacturer's protocol for your transfection reagent.
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Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 µM to 10 µM).[1] Include vehicle control (DMSO), a known agonist, and a known antagonist for each receptor being tested.
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Incubation: Incubate cells for another 24 hours.
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Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate reader.
-
Data Analysis:
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Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Compare the normalized signal in this compound-treated wells to the vehicle control.
-
A significant increase in signal indicates agonist activity, while a decrease indicates inverse agonist/antagonist activity at that specific off-target receptor.
-
Protocol 2: Cytotoxicity Assay
Objective: To determine the concentration range at which this compound is toxic to the cells used in your primary experiments.
Materials:
-
Your cell line of interest
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This compound
-
96-well plates (clear for absorbance, black for fluorescence, white for luminescence)
-
Cytotoxicity assay kit (e.g., CellTox™ Green, LDH release assay, or a tetrazolium-based assay like MTT)[5][6]
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Positive control for cytotoxicity (e.g., digitonin (B1670571) or staurosporine)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 50 µM). Include a vehicle-only control and a positive control for maximal cell death.
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Incubation: Incubate for the same duration as your primary experiment (e.g., 24, 48, or 72 hours).
-
Assay Procedure: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
For CellTox™ Green , add the dye and measure fluorescence (Ex/Em ~485/520 nm).[5]
-
For LDH release , transfer supernatant to a new plate, add reagents, and measure absorbance.
-
-
Data Analysis:
-
Subtract background from all readings.
-
Normalize the data by setting the vehicle control to 0% cytotoxicity and the positive control to 100% cytotoxicity.
-
Plot the percentage of cytotoxicity versus the log of this compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).
-
Use this compound at concentrations well below the CC₅₀ in all subsequent experiments.
-
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: GSK2033 and Lipogenic Gene Expression in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2033, specifically focusing on its unexpected effects on lipogenic gene expression in animal models.
Frequently Asked Questions (FAQs)
Q1: We observed that this compound suppresses lipogenic gene expression (e.g., FASN, SREBP-1c) in our cell culture experiments (e.g., HepG2 cells), but in our mouse model, it seems to induce these same genes. Is this a known issue?
A1: Yes, this discrepancy between in vitro and in vivo results with this compound is a documented phenomenon. While this compound functions as a Liver X Receptor (LXR) inverse agonist in cell-based assays, leading to the suppression of LXR target genes like FASN and SREBP-1c, it has been shown to have the opposite effect in animal models of non-alcoholic fatty liver disease (NAFLD).[1][2][3] In these models, administration of this compound resulted in the induction of Fasn and Srebp-1c expression in the liver.[1]
Q2: Why does this compound induce lipogenic genes in vivo when it's supposed to be an LXR antagonist/inverse agonist?
A2: The unexpected in vivo activity of this compound is attributed to its promiscuous pharmacological profile.[1][2] Further studies have revealed that this compound interacts with a number of other nuclear receptors besides LXR. This off-target activity can significantly alter hepatic gene expression, leading to the observed induction of lipogenic genes.[1][2]
Q3: What are the known off-target receptors for this compound?
A3: this compound has been shown to activate several other nuclear receptors, including Retinoid X Receptor (RXR), Glucocorticoid Receptor (GR), Pregnane X Receptor (PXR), and Farnesoid X Receptor (FXR), among others.[1][2] The activation of these other receptors in the liver is likely responsible for the paradoxical induction of lipogenic gene expression observed in vivo.[1]
Q4: Did the in vivo administration of this compound lead to a reduction in liver fat or plasma triglycerides in the animal models?
A4: No, in the mouse model of NAFLD, treatment with this compound did not result in a significant reduction in either hepatic triglyceride levels or plasma triglycerides.[1] This is in contrast to other LXR inverse agonists that have demonstrated efficacy in reducing hepatic steatosis.[1]
Troubleshooting Guide
Issue: Unexpected Induction of Lipogenic Genes (Fasn, Srebp-1c) in Animal Models Treated with this compound.
Potential Cause 1: Promiscuous Nature of this compound.
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Explanation: As detailed in the FAQs, this compound is not a highly selective LXR antagonist and interacts with multiple other nuclear receptors that can influence lipid metabolism.[1][2] The net effect in a complex in vivo system like the liver can be the opposite of what is observed in a more controlled in vitro setting.
-
Recommendation:
-
Acknowledge the known promiscuity of this compound in your experimental interpretation.
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Consider using a more selective LXR antagonist/inverse agonist if your goal is to specifically probe the effects of LXR inhibition in vivo.
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Perform additional analyses to investigate the activation of other nuclear receptor pathways in your experimental model (e.g., qPCR for target genes of GR, PXR, FXR).
-
Potential Cause 2: Animal Model and Experimental Conditions.
-
Explanation: The specific animal model, diet, and duration of treatment can influence the metabolic response to a compound. The reported induction of lipogenic genes was observed in a diet-induced obese mouse model of NAFLD.[1]
-
Recommendation:
-
Ensure your experimental conditions are well-controlled and consistent.
-
Carefully document all aspects of your animal model, including strain, age, diet composition, and feeding regimen.
-
Consider including additional control groups to account for vehicle effects and the progression of the disease model over time.
-
Potential Cause 3: Technical Variability.
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Explanation: Inconsistent drug administration, sample collection, or processing can lead to variable and unexpected results.
-
Recommendation:
-
Follow a standardized and detailed experimental protocol for drug formulation, administration, and tissue harvesting.
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Ensure consistency in the time of day for dosing and sample collection to minimize circadian variations in gene expression.
-
Validate your qPCR assays for efficiency and specificity for the target genes of interest.
-
Data Presentation
Table 1: In Vivo Effect of this compound on Hepatic Lipogenic Gene Expression and Lipid Content in a Mouse Model of NAFLD
| Parameter | Vehicle Control | This compound-Treated | Outcome |
| Hepatic Gene Expression (Fold Change) | |||
| Fasn | 1.0 | Increased | Significant Induction |
| Srebp-1c | 1.0 | Increased | Significant Induction |
| Scd-1 | 1.0 | Decreased | Trend towards Repression |
| Lipid Content | |||
| Hepatic Triglycerides | Baseline | No Significant Change | No Effect |
| Plasma Triglycerides | Baseline | No Significant Change | No Effect |
Data summarized from Griffett et al. (2016).[1]
Experimental Protocols
Key Experiment: In Vivo Administration of this compound to a Diet-Induced Obese Mouse Model of NAFLD
This protocol is based on the methodology described by Griffett et al. (2016).[1]
1. Animal Model:
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Species: C57BL/6J mice.
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Diet: High-fat diet (e.g., 60% kcal from fat) to induce obesity and hepatic steatosis.
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Acclimation: Allow mice to acclimate to the diet and housing conditions before the start of the experiment.
2. This compound Formulation and Dosing:
-
Compound: this compound.
-
Vehicle: Prepare a suitable vehicle for intraperitoneal (i.p.) injection (e.g., a solution of 5% DMSO, 10% Tween 80, and 85% saline).
-
Dose: 30 mg/kg body weight.
-
Administration: Administer once daily via i.p. injection.
-
Duration: 28 days.
3. Sample Collection and Analysis:
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Tissue Collection: At the end of the treatment period, euthanize mice and collect liver and blood samples.
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Gene Expression Analysis:
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Isolate total RNA from a portion of the liver tissue.
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Synthesize cDNA.
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Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of target genes (e.g., Fasn, Srebp-1c, Scd-1), normalized to a stable housekeeping gene.
-
-
Lipid Analysis:
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Homogenize a portion of the liver tissue for triglyceride quantification.
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Separate plasma from blood samples for the measurement of plasma triglycerides.
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Use commercially available kits for triglyceride assays.
-
Mandatory Visualizations
Caption: Contrasting effects of this compound in vitro versus in vivo.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating the non-specific binding of GSK2033
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the non-specific binding of GSK2033, a known Liver X Receptor (LXR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as a Liver X Receptor (LXR) antagonist and inverse agonist.[1][2] In cell-based assays, it has been shown to suppress the basal transcription of LXR target genes by recruiting corepressors.[1] Specifically, it has demonstrated the ability to suppress the expression of lipogenic genes such as fatty acid synthase (FASN) and sterol regulatory binding protein 1c (SREBP1c).[1][3] this compound has pIC50 values of 7.0 for LXRα and 7.4 for LXRβ.[4]
Q2: What are the known issues with this compound's specificity?
A primary issue with this compound is its promiscuity, meaning it can bind to unintended targets.[1][2][3] Studies have revealed that this compound targets a number of other nuclear receptors, including the glucocorticoid receptor, pregnane (B1235032) X receptor, and farnesoid X receptor.[1][3] This lack of specificity can lead to off-target effects and unexpected biological outcomes that are not mediated by LXR inhibition.[1][2][3]
Q3: What are some observed off-target effects of this compound in experiments?
In a mouse model of non-alcoholic fatty liver disease (NAFLD), this compound displayed unexpected activity. Instead of suppressing lipogenic gene expression as expected from an LXR antagonist, it induced the expression of genes like Fasn and Srebp-1c.[1][2][3] This paradoxical effect is attributed to its promiscuous binding to other nuclear receptors that regulate metabolic gene expression.[1][3]
Q4: How can I test for non-specific binding of this compound in my assay?
A simple preliminary test is to run your analyte over a bare sensor surface without any immobilized ligand in techniques like Surface Plasmon Resonance (SPR).[5] If you observe a significant signal, it indicates non-specific binding. Additionally, using an inactive enantiomer, if available, can help confirm on-target effects.[6] For cell-based assays, comparing results with structurally unrelated inhibitors targeting the same pathway can help differentiate on-target from off-target effects.[7]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Guide 1: Inconsistent or Unexpected Downstream Gene Expression Results
Problem: You are using this compound to antagonize LXR, but you observe inconsistent or paradoxical changes in the expression of LXR target genes (e.g., induction instead of suppression of lipogenic genes).
| Potential Cause | Troubleshooting Steps |
| Off-Target Binding | Perform a counterscreen against a panel of other nuclear receptors known to be expressed in your cell type to identify potential off-targets.[1][3] |
| Use a structurally different LXR antagonist as a control to see if the same unexpected phenotype is observed.[7] | |
| Assay Buffer Composition | Optimize the assay buffer by adjusting pH, increasing salt concentration (e.g., NaCl), or adding blocking agents like Bovine Serum Albumin (BSA).[5] |
| Inhibitor Concentration | Perform a dose-response analysis to determine the lowest effective concentration that inhibits LXR without causing significant off-target effects.[7] |
Guide 2: High Background Signal in Binding Assays (e.g., SPR, ELISA)
Problem: You are observing a high background signal in your binding assay, suggesting that this compound is binding non-specifically to the assay surface or other components.
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Interactions | Add a non-ionic surfactant, such as Tween 20, to your running buffer at a low concentration to disrupt hydrophobic interactions.[5] |
| Charge-Based Interactions | Increase the salt concentration in your buffer (e.g., with NaCl) to shield charged interactions between this compound and the surface.[5] |
| Protein Aggregation | Include a protein blocking additive like BSA in your buffer and sample solution to prevent non-specific binding to surfaces.[5] |
| Assay Plate Quality | Use high-quality, low-binding assay plates to minimize surface adsorption.[8] |
Experimental Protocols
Protocol 1: General Method for Reducing Non-Specific Binding in In Vitro Assays
This protocol provides a general workflow for optimizing assay conditions to minimize non-specific binding of small molecules like this compound.
-
Initial Assessment:
-
Run a control experiment with the vehicle (e.g., DMSO) to establish a baseline.
-
Test this compound in the absence of the primary target to quantify the extent of non-specific binding.
-
-
Buffer Optimization:
-
pH Adjustment: Test a range of pH values around the pI of your target protein to find the optimal pH that minimizes non-specific interactions.[5]
-
Salt Concentration: Prepare buffers with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM) to identify the concentration that best reduces charge-based non-specific binding.[5]
-
Additives:
-
-
Data Analysis:
-
Compare the signal-to-noise ratio across the different buffer conditions.
-
Select the condition that provides the highest specific binding signal with the lowest non-specific binding.
-
Visualizations
Caption: LXR signaling pathway and the inhibitory effect of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of GSK2033 and T0901317 in Liver X Receptor (LXR) Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are critical nuclear receptors that govern the transcriptional regulation of lipid and glucose metabolism.[1] Their role as "cholesterol sensors" has made them attractive therapeutic targets for a range of metabolic disorders, including atherosclerosis and non-alcoholic fatty liver disease (NAFLD).[1] Modulation of LXR activity with small molecules has been a key strategy in preclinical research. This guide provides a detailed, objective comparison of two widely used LXR modulators: the agonist T0901317 and the antagonist/inverse agonist GSK2033.
Overview of this compound and T0901317
T0901317 is a potent and well-characterized synthetic LXR agonist that activates both LXRα and LXRβ isoforms.[1] Its activation of LXR leads to the induction of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1).[2][3] However, its therapeutic development has been hampered by its potent induction of lipogenic genes, primarily through the sterol regulatory element-binding protein 1c (SREBP-1c), leading to undesirable side effects like hepatic steatosis and hypertriglyceridemia.[1][2]
This compound , in contrast, has been identified as an LXR antagonist and inverse agonist.[1] It actively suppresses the basal transcriptional activity of both LXRα and LXRβ.[1] While initially promising as a tool to dissect LXR signaling and as a potential therapeutic agent, further studies have revealed a significant degree of promiscuity, with off-target activities against a range of other nuclear receptors.[1]
Quantitative Comparison of In Vitro Activity
The following tables summarize the key quantitative data for this compound and T0901317 based on cell-based assays.
| Compound | Reported Activity | LXRα IC50 / EC50 | LXRβ IC50 / EC50 | Assay System |
| This compound | Inverse Agonist | 17 nM (IC50) | 9 nM (IC50) | LXRE-driven luciferase reporter in HEK293 cells[1] |
| This compound | Antagonist | 52 nM (IC50) | 11 nM (IC50) | ABCA1 promoter-driven luciferase reporter in HEK293 cells[1] |
| T0901317 | Agonist | Potent (specific EC50 not provided in direct comparison) | Potent (specific EC50 not provided in direct comparison) | Various cell-based assays[1][2] |
Table 1: Potency of this compound and T0901317 on LXR Isoforms.
| Compound | Effect on LXR Target Gene Expression (HepG2 cells) |
| This compound (10 µM) | Suppresses expression of Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c)[1] |
| T0901317 | Induces expression of LXR target genes, including ABCA1 and SREBP-1c[1][4][5] |
Table 2: Effects of this compound and T0901317 on LXR Target Gene Expression.
| Compound | Effect on Co-regulator Recruitment to LXRα |
| This compound (10 µM) | Suppresses recruitment of SRC1 (coactivator) and induces recruitment of NCoR (corepressor)[1] |
| T0901317 (10 µM) | Increases recruitment of SRC1 (coactivator)[1] |
Table 3: Differential Effects on LXR Co-regulator Interaction.
Selectivity Profile: A Critical Consideration
A significant differentiator between these two compounds is their selectivity. While T0901317 is known for off-target effects, this compound has been shown to be highly promiscuous.
T0901317:
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Farnesoid X Receptor (FXR): Acts as an agonist.
-
Retinoid-related Orphan Receptors (RORα and RORγ): Acts as an inverse agonist.[6]
This compound (at 10 µM):
-
Activates: RORγ, FXR, VDR, PXR, CAR, ERα, ERβ, GR, ERRβ, and ERRγ.
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Suppresses: ERRα and PR.[1]
This lack of specificity for this compound can lead to confounding results in vivo, as observed in a mouse model of NAFLD where it unexpectedly induced lipogenic gene expression, contrary to its in vitro profile as an LXR inverse agonist.[1]
LXR Signaling Pathway
The following diagram illustrates the canonical LXR signaling pathway and the opposing actions of an agonist (like T0901317) and an inverse agonist (like this compound).
Caption: Opposing effects of agonists and inverse agonists on LXR signaling.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are summaries of key experimental protocols used in the characterization of LXR modulators.
Luciferase Reporter Assay
This assay is fundamental for quantifying the potency of LXR modulators.
Caption: Workflow for a dual-luciferase reporter assay.
Methodology:
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Cell Culture: HEK293 cells are cultured in appropriate media and seeded into 96-well plates.
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Transfection: Cells are co-transfected with a plasmid encoding the full-length LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs) upstream of the firefly luciferase gene, and a control plasmid expressing Renilla luciferase for normalization.[1][7][8]
-
Treatment: After transfection, cells are treated with varying concentrations of the test compounds (this compound or T0901317).
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Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for compound-mediated changes in gene expression.[1]
-
Lysis and Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a luminometer.[7][8]
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Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. Dose-response curves are then generated to determine the IC50 (for antagonists/inverse agonists) or EC50 (for agonists) values.[2]
Co-regulator Recruitment Assay
This assay assesses the ability of a compound to promote or disrupt the interaction of LXR with its co-activators or co-repressors.
Methodology:
-
Peptide Conjugation: Biotinylated peptides corresponding to the nuclear receptor interaction domains of a co-activator (e.g., SRC1) or a co-repressor (e.g., NCoR) are coupled to streptavidin-coated beads.[1]
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Incubation: His-tagged LXR ligand-binding domains are incubated with an Alexa-labeled anti-His antibody.
-
Assay Reaction: The antibody-LXR complex, the peptide-bead conjugates, and the test compound (this compound or T0901317) are mixed in a 96-well plate and incubated.[1]
-
Detection: The recruitment of the LXR-antibody complex to the peptide-coated beads is quantified using a suitable detection platform (e.g., Luminex).[1]
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is used to measure changes in the mRNA levels of LXR target genes in response to compound treatment.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., HepG2 human hepatoma cells) is cultured and treated with the test compounds for a specific duration (e.g., 24 hours).[1]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
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qPCR: The cDNA is used as a template for qPCR with primers specific for LXR target genes (e.g., FASN, SREBP1c, ABCA1) and a housekeeping gene (e.g., GAPDH, cyclophilin B) for normalization.[1][4]
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[2]
Cholesterol Efflux Assay
This assay measures the capacity of cells to release cholesterol to an acceptor, a key function regulated by LXR.
Methodology:
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Cell Labeling: Macrophages (e.g., THP-1 or J774) are incubated with a radiolabeled or fluorescently labeled cholesterol ([³H]cholesterol or a fluorescent analog) for 24-48 hours to label the intracellular cholesterol pools.[3][9][10]
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Equilibration: The cells are washed and incubated in serum-free medium, often with the LXR modulator (e.g., T0901317) to upregulate cholesterol transporters.[9][10]
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Efflux: The medium is replaced with a medium containing a cholesterol acceptor (e.g., apolipoprotein A-I or HDL). The cells are incubated for a few hours to allow for cholesterol efflux.[3][9][10][11]
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Quantification: The amount of labeled cholesterol in the medium and remaining in the cells is quantified by liquid scintillation counting or fluorescence measurement.
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Calculation: Cholesterol efflux is expressed as the percentage of the labeled cholesterol released into the medium relative to the total labeled cholesterol (medium + cells).
Conclusion
Both this compound and T0901317 are valuable chemical tools for investigating LXR biology. However, their distinct mechanisms of action and, critically, their selectivity profiles must be carefully considered when designing experiments and interpreting data.
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T0901317 remains a benchmark LXR agonist for inducing a strong transcriptional response. Its significant lipogenic side effects and off-target activities on FXR and RORs are important caveats.
-
This compound serves as a useful LXR antagonist/inverse agonist in well-defined in vitro systems. However, its pronounced promiscuity across a wide range of nuclear receptors makes it a less reliable tool for in vivo studies aiming to specifically probe LXR function.
For researchers in LXR signaling, the choice between these compounds will depend on the specific experimental question. For studies requiring potent LXR activation, T0901317 is effective, provided its off-target effects are controlled for. When LXR antagonism is required, this compound can be used in vitro with caution, but its in vivo effects are likely to be confounded by its polypharmacology. The development of more selective LXR modulators remains a key goal for both basic research and therapeutic applications.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cholesterol efflux is LXRα isoform-dependent in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Stimulation of cholesterol efflux by LXR agonists in cholesterol-loaded human macrophages is ABCA1-dependent but ABCG1-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LXR Modulators: GSK2033 vs. GW3965
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for elucidating biological pathways and developing novel therapeutics. Liver X Receptors (LXRα and LXRβ) are critical nuclear receptors that govern cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2][3] Modulation of LXR activity with small molecules offers a promising avenue for treating diseases such as atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and cancer.[4][5] This guide provides a detailed, data-driven comparison of two widely used LXR modulators: GSK2033, an antagonist/inverse agonist, and GW3965, an agonist.
Overview of LXR Signaling
Liver X Receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[6] Endogenous ligands for LXRs include oxysterols, which are oxidized derivatives of cholesterol.[2] LXR activation leads to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c, FASN), and inflammation.[3][6]
Quantitative Comparison of Modulator Activity
The following table summarizes the key quantitative parameters for this compound and GW3965, based on data from cell-based assays.
| Parameter | This compound | GW3965 | Reference |
| Mechanism of Action | LXR Antagonist / Inverse Agonist | LXR Agonist | [4] |
| LXRα Activity | IC50: 17 nM - 100 nM | EC50: 190 nM | [7][8][9] |
| LXRβ Activity | IC50: 9 nM - 398 nM | EC50: 30 nM | [7][8][9] |
| Effect on ABCA1 Expression | Suppresses basal and agonist-induced expression (IC50: 52 nM for LXRα, 10 nM for LXRβ in reporter assay) | Induces expression | [7][9] |
| Effect on SREBP-1c Expression | Suppresses basal expression | Induces expression | [3][7] |
Experimental Data and Observations
This compound: An LXR Antagonist with Promiscuous Activity
This compound has been characterized as a potent LXR antagonist, effectively suppressing the basal and agonist-induced transcription of LXR target genes.[7][8] In cell-based reporter assays, this compound demonstrated dose-dependent suppression of LXRα and LXRβ activity with IC50 values in the nanomolar range.[4][7] It has been shown to suppress the expression of key LXR target genes, including ABCA1 and the lipogenic transcription factor SREBP-1c, in cell lines such as THP-1 and HepG2.[7][8]
However, a critical consideration when using this compound is its off-target effects. Studies have revealed that this compound can interact with a range of other nuclear receptors, including the glucocorticoid receptor, pregnane (B1235032) X receptor, and farnesoid X receptor.[4][8] This promiscuity was highlighted in a mouse model of NAFLD, where this compound unexpectedly induced the expression of lipogenic genes like Fasn and Srebp-1c, contrary to its established role as an LXR antagonist in vitro.[4] This suggests that the in vivo effects of this compound may be context-dependent and influenced by its interactions with other signaling pathways.
GW3965: A Potent and Selective LXR Agonist
In contrast to this compound, GW3965 is a well-established synthetic LXR agonist with high potency and selectivity for both LXRα and LXRβ.[9][10] It robustly activates LXR-dependent transcription, leading to the upregulation of genes involved in cholesterol efflux, such as ABCA1.[9] This activity has been demonstrated to have anti-atherosclerotic effects in animal models.
However, the therapeutic application of GW3965 and other potent LXR agonists has been hampered by their induction of hepatic lipogenesis.[4] By activating LXRα in the liver, GW3965 stimulates the expression of SREBP-1c, a master regulator of fatty acid and triglyceride synthesis, which can lead to hepatic steatosis and hypertriglyceridemia.[3][4]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental workflow for evaluating these modulators, the following diagrams are provided.
Caption: LXR signaling pathway modulation by agonists and antagonists.
Caption: Workflow for comparing LXR modulator effects on gene expression.
Experimental Protocols
Cell-Based LXR Reporter Assay
Objective: To determine the functional potency (IC50 for antagonists, EC50 for agonists) of compounds on LXRα and LXRβ.
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Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
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Plasmids:
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Expression vectors for full-length human LXRα or LXRβ.
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An expression vector for RXRα.
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A reporter plasmid containing a luciferase gene driven by a promoter with multiple LXR response elements (LXREs).
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A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
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Transfection: Cells are co-transfected with the LXR, RXR, and reporter plasmids.
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Treatment: After 24 hours, cells are treated with a range of concentrations of the test compound (this compound or GW3965). For antagonist testing, cells are co-treated with a known LXR agonist (e.g., T0901317 or a low concentration of GW3965) to stimulate a response that can be inhibited.
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Luciferase Assay: After another 24 hours, cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
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Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize the data. Dose-response curves are then generated to determine IC50 or EC50 values.
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
Objective: To measure the effect of LXR modulators on the mRNA levels of endogenous LXR target genes.
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Cell Culture and Treatment: A suitable cell line (e.g., human macrophages derived from THP-1 monocytes or the human hepatoma cell line HepG2) is cultured in appropriate media.[7] Cells are seeded in 6-well plates and allowed to adhere. Cells are then treated with the LXR modulator at a specific concentration (e.g., 1 µM) or vehicle control for a defined period (e.g., 24 hours).[7]
-
RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit following the manufacturer's protocol. The concentration and purity of the RNA are determined by spectrophotometry.
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cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The relative expression levels of target genes (e.g., ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB) are quantified using a qPCR system with SYBR Green or TaqMan probes.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment groups to the vehicle control.
Conclusion
This compound and GW3965 represent two distinct classes of LXR modulators that are invaluable tools for studying LXR biology. GW3965 is a potent agonist that robustly activates LXR signaling, making it suitable for studies where maximal pathway activation is desired, though its lipogenic side effects must be considered. Conversely, this compound acts as an antagonist or inverse agonist, useful for inhibiting LXR activity. However, researchers must be cognizant of its potential for off-target effects, and appropriate control experiments are essential to validate findings. The choice between these compounds will ultimately depend on the specific research question and the experimental context. This guide provides the foundational data and methodologies to aid in the informed selection and use of these critical research tools.
References
- 1. Liver x receptor signaling pathways and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
A Comparative Guide to Alternative LXR Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative Liver X Receptor (LXR) antagonists to the widely studied GSK2033. This document synthesizes experimental data on the performance, mechanism of action, and potential liabilities of key alternatives, offering a data-driven resource for selecting the appropriate tool compound for preclinical research.
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][2] While LXR agonists have been explored for their therapeutic potential in atherosclerosis, their clinical development has been hampered by the induction of hepatic lipogenesis, leading to hypertriglyceridemia.[1] This has shifted focus towards LXR antagonists and inverse agonists as potential therapeutics for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and certain cancers. This compound was one of the first synthetic LXR antagonists identified; however, subsequent studies have revealed its promiscuous activity and unexpected in vivo effects, prompting the search for more specific and effective alternatives.[1][2][3]
This guide focuses on a comparative analysis of this compound and its key alternatives, including the inverse agonists SR9238 and SR9243, the endogenous modulator Larsucosterol (DUR-928), and a class of naturally derived cholestenoic acid analogs.
Performance Comparison of LXR Antagonists
The following tables summarize the quantitative data on the potency and in vivo effects of this compound and its alternatives.
| Compound | Type | LXRα IC₅₀ (nM) | LXRβ IC₅₀ (nM) | Key In Vitro Effects |
| This compound | Antagonist / Inverse Agonist | 17 - 52 | 9 - 11 | Suppresses basal LXR-dependent transcription.[1] |
| SR9238 | Inverse Agonist | 214 | 43 | Suppresses basal LXR-dependent transcription; Induces corepressor recruitment.[4] |
| SR9243 | Inverse Agonist | ~15-104 (in cancer cells) | Not specified | Potently inhibits LXR-driven luciferase activity.[5] |
| Larsucosterol (DUR-928) | Antagonist | Not specified | Not specified | An endogenous sulfated oxysterol that acts as an epigenetic modulator.[6] |
| Cholestenoic Acid Analogs | Inverse Agonist | >1000 | >1000 | Suppress basal transcription in LXR cotransfection assays.[7][8] |
Table 1: In Vitro Potency and Mechanism of LXR Antagonists. IC₅₀ values represent the concentration required for 50% inhibition of LXR activity in cell-based reporter assays.
| Compound | Animal Model | Dosage | Key In Vivo Outcomes | Reference |
| This compound | Diet-Induced Obese (DIO) Mice (NAFLD model) | 30 mg/kg, i.p., daily for 1 month | Unexpectedly increased expression of lipogenic genes (Fasn, Srebp1c); No effect on hepatic steatosis or plasma triglycerides. Showed promiscuous activity, targeting other nuclear receptors. | [1] |
| SR9238 | Diet-Induced Obese (DIO) Mice (NAFLD model) | 30 mg/kg, i.p. | Suppressed hepatic lipogenesis and inflammation; Reduced hepatic lipid accumulation and plasma cholesterol. Liver-specific action. | [1] |
| SR9243 | Nonalcoholic steatohepatitis (NASH) mouse models (BDL and CCl₄) | 30 mg/kg | Reduced hepatic inflammation and fibrosis; Controlled serum glucose and plasma lipid levels. | [9] |
| Larsucosterol (DUR-928) | Alcohol-Associated Hepatitis (AH) patients (Phase 2a) | 30, 90, or 150 mg, IV infusion | Well-tolerated with promising efficacy signals; Reduced mortality at 90 days in a subsequent Phase 2b trial. | [6][10][11] |
Table 2: Comparative In Vivo Performance of LXR Antagonists. This table highlights the contrasting in vivo effects observed with this compound versus its alternatives in relevant disease models.
LXR Signaling Pathway
The diagram below illustrates the canonical signaling pathway of Liver X Receptors. In the absence of a ligand, the LXR/RXR heterodimer is bound to LXR response elements (LXREs) on the DNA and recruits corepressor proteins, inhibiting gene transcription. Upon binding to an agonist (like oxysterols), a conformational change leads to the dissociation of corepressors and recruitment of coactivators, initiating the transcription of target genes involved in cholesterol efflux (e.g., ABCA1) and lipogenesis (e.g., SREBP-1c, FASN). Inverse agonists, such as SR9238 and SR9243, actively enhance the recruitment of corepressors, leading to a potent suppression of basal gene expression.
Caption: LXR Signaling Pathway Activation and Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Evaluation in a Diet-Induced Obese (DIO) Mouse Model of NAFLD
-
Animal Model: Male C57BL/6J mice, 21 weeks of age, are rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity, insulin (B600854) resistance, and hepatic steatosis.[12][13][14]
-
Compound Administration:
-
This compound, SR9238, or SR9243 are dissolved in a vehicle solution (e.g., 10% DMSO, 10% Tween-80 in saline).
-
Mice are administered the compound or vehicle via intraperitoneal (i.p.) injection once daily at a dose of 30 mg/kg for the duration of the study (e.g., 28 days).[1]
-
-
Endpoint Analysis:
-
Gene Expression Analysis: At the end of the treatment period, mice are euthanized, and liver tissue is collected. Total RNA is isolated, and quantitative real-time PCR (qPCR) is performed to measure the expression of LXR target genes (Srebp1c, Fasn, Abca1) and inflammatory markers.[1]
-
Triglyceride Measurement: Liver and plasma samples are collected to measure triglyceride content using a colorimetric assay kit.[7][15][16][17][18]
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O to visualize lipid accumulation.
-
Cell-Based LXR Luciferase Reporter Assay
-
Cell Line and Plasmids: HEK293T or HepG2 cells are commonly used. Cells are co-transfected with expression vectors for LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs) upstream of the luciferase gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.[9][19][20][21][22]
-
Transfection: Cells are seeded in multi-well plates and transfected using a suitable transfection reagent (e.g., Lipofectamine).
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compounds (e.g., this compound, SR9238) or vehicle control for 24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Data is analyzed to determine the IC₅₀ values for antagonists/inverse agonists.
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from cultured cells or liver tissue using a commercial kit. First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, cDNA template, and gene-specific primers for LXR target genes (e.g., SREBP1c, FASN, ABCA1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). Primer sequences can be designed or obtained from published literature or commercial vendors.[23][24][25][26]
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Experimental Workflow
The following diagram outlines the typical workflow for comparing LXR antagonists.
Caption: Workflow for LXR Antagonist Comparison.
Conclusion
The experimental evidence strongly suggests that while this compound is a potent LXR antagonist in vitro, its in vivo activity is complex and can lead to paradoxical effects on lipid metabolism, likely due to its promiscuous targeting of other nuclear receptors. In contrast, LXR inverse agonists such as SR9238 and SR9243 demonstrate a more favorable preclinical profile, effectively suppressing hepatic lipogenesis and inflammation in animal models of metabolic disease. SR9238 is particularly noteworthy for its liver-specific action, which may minimize potential side effects associated with systemic LXR inhibition. Larsucosterol represents a different therapeutic modality with a distinct mechanism of action that has shown promise in clinical trials for alcohol-associated hepatitis. The cholestenoic acid analogs represent a novel, albeit less potent, class of LXR inverse agonists that warrant further investigation.
For researchers investigating the therapeutic potential of LXR antagonism, SR9238 and SR9243 appear to be superior tool compounds to this compound for in vivo studies due to their demonstrated efficacy and more predictable mechanism of action. The choice between these alternatives will depend on the specific research question, with SR9238 being ideal for liver-specific targeting and SR9243 for systemic effects. This guide provides the foundational data and methodologies to aid in the rational selection and evaluation of these compounds in future studies.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholestenoic acid analogues as inverse agonists of the liver X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencellonline.com [sciencellonline.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. origene.com [origene.com]
- 25. researchgate.net [researchgate.net]
- 26. Item - List of primers used for qPCR. - Public Library of Science - Figshare [plos.figshare.com]
Validating the LXR Antagonistic Effect of GSK2033: A Comparative Guide for New Cell Lines
This guide provides a framework for researchers, scientists, and drug development professionals to validate the antagonistic effect of GSK2033 on the Liver X Receptor (LXR) in novel cell lines. It offers a comparative analysis with other known LXR modulators and details the necessary experimental protocols to ensure robust and reliable findings.
Introduction to LXR and this compound
The Liver X Receptors, LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][2][3][4] They act as cholesterol sensors, and upon activation by oxysterols, they form a heterodimer with the Retinoid X Receptor (RXR) to regulate the expression of target genes.[5] Key among these are genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1), and those involved in lipogenesis, like sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN).[1][5]
This compound is a known LXR antagonist, and in some contexts, it has been shown to act as an inverse agonist.[6][7] It has been demonstrated to suppress the basal transcriptional activity of both LXRα and LXRβ and to inhibit the expression of LXR target genes.[6][8] However, studies have also indicated that this compound can exhibit promiscuous activity, potentially interacting with other nuclear receptors, which underscores the importance of careful validation in new cellular contexts.[6][7]
Comparative LXR Modulators
To comprehensively validate the antagonistic effects of this compound, it is crucial to compare its performance against well-characterized LXR agonists and other antagonists.
| Compound | Class | Primary Target(s) | Known Effects |
| This compound | Antagonist / Inverse Agonist | LXRα and LXRβ | Suppresses basal LXR activity and target gene expression (e.g., ABCA1, SREBP-1c, FASN).[6][8] Can exhibit off-target effects.[6] |
| T0901317 | Agonist | LXRα and LXRβ | Potent activator of LXR, induces expression of target genes like ABCA1 and SREBP-1c.[9][10] Often used to establish a baseline for LXR activation. |
| GW3965 | Agonist | LXRα and LXRβ | Another widely used LXR agonist that stimulates the expression of LXR target genes.[5] |
| SR9238 | Inverse Agonist | LXRα and LXRβ | Suppresses hepatic lipogenesis and is noted for its liver-specific action, which may reduce peripheral side effects.[7] |
| SR9243 | Inverse Agonist | LXRα and LXRβ | A potent LXR inverse agonist.[8] |
Experimental Validation Workflow
The following workflow outlines the key experiments to validate the LXR antagonistic effect of this compound in a new cell line.
Caption: A stepwise workflow for the validation of this compound's LXR antagonistic activity in a new cell line.
Detailed Experimental Protocols
LXR Expression Analysis
-
Objective: To confirm the presence of LXRα and/or LXRβ in the new cell line.
-
Methodology:
-
Cell Culture: Culture the new cell line under standard conditions.
-
RNA/Protein Extraction: Isolate total RNA and protein from cell lysates.
-
qPCR: Perform quantitative real-time PCR using validated primers for LXRα and LXRβ to determine mRNA expression levels.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against LXRα and LXRβ to confirm protein expression.
-
LXR Reporter Gene Assay
-
Objective: To quantify the antagonistic effect of this compound on LXR-mediated transcription.
-
Methodology:
-
Transfection: Co-transfect the new cell line with an LXR expression vector (if endogenous levels are low), an LXR-responsive element (LXRE) driving a luciferase reporter gene, and a control vector (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with a vehicle control, an LXR agonist (e.g., T0901317) to induce reporter activity, and the agonist in combination with increasing concentrations of this compound.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize LXRE-luciferase activity to the control reporter. Calculate the IC50 value for this compound, which represents the concentration at which it inhibits 50% of the agonist-induced LXR activity.
-
Target Gene Expression Analysis (qPCR)
-
Objective: To assess the effect of this compound on the expression of endogenous LXR target genes.
-
Methodology:
-
Cell Treatment: Treat the new cell line with a vehicle, an LXR agonist (T0901317), this compound alone, and the agonist in combination with this compound for a predetermined time (e.g., 24 hours).
-
RNA Isolation and cDNA Synthesis: Extract total RNA and reverse transcribe it into cDNA.
-
qPCR: Perform quantitative PCR using primers for key LXR target genes such as ABCA1, SREBP-1c, and FASN. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression compared to the vehicle-treated control.
-
Cholesterol Efflux Assay
-
Objective: To determine the functional consequence of LXR antagonism by this compound on a key cellular process regulated by LXR.
-
Methodology:
-
Cell Labeling: Label the cells with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or radioactive cholesterol ([³H]-cholesterol).
-
Treatment: Treat the labeled cells with a vehicle, an LXR agonist (T0901317) to stimulate efflux, and the agonist in combination with this compound.
-
Efflux Measurement: Add a cholesterol acceptor (e.g., apolipoprotein A-I or HDL) to the medium and incubate for a specific period.
-
Quantification: Measure the amount of cholesterol transferred from the cells to the medium.
-
Data Analysis: Calculate the percentage of cholesterol efflux and compare the inhibitory effect of this compound on agonist-induced efflux.
-
LXR Signaling Pathway and Point of this compound Intervention
Caption: The LXR signaling pathway and the antagonistic action of this compound on the LXR receptor.
Anticipated Comparative Data
The following tables present hypothetical data to illustrate the expected outcomes from the validation experiments when comparing this compound to other LXR modulators.
Table 1: LXR Reporter Gene Assay
| Treatment | Normalized Luciferase Activity (Fold Induction) | % Inhibition by this compound |
| Vehicle | 1.0 ± 0.1 | - |
| T0901317 (1 µM) | 15.2 ± 1.5 | - |
| T0901317 (1 µM) + this compound (100 nM) | 2.5 ± 0.3 | 83.6% |
| T0901317 (1 µM) + SR9238 (100 nM) | 2.1 ± 0.2 | 86.2% |
Table 2: Target Gene Expression (qPCR)
| Treatment | Relative ABCA1 mRNA Expression (Fold Change) | Relative SREBP-1c mRNA Expression (Fold Change) |
| Vehicle | 1.0 ± 0.2 | 1.0 ± 0.1 |
| T0901317 (1 µM) | 8.5 ± 0.9 | 12.3 ± 1.1 |
| This compound (100 nM) | 0.8 ± 0.1 | 0.7 ± 0.1 |
| T0901317 (1 µM) + this compound (100 nM) | 1.5 ± 0.3 | 1.8 ± 0.2 |
Table 3: Cholesterol Efflux Assay
| Treatment | % Cholesterol Efflux | % Inhibition of Agonist-Induced Efflux |
| Vehicle | 5.2 ± 0.5 | - |
| T0901317 (1 µM) | 20.8 ± 2.1 | - |
| T0901317 (1 µM) + this compound (100 nM) | 8.1 ± 0.7 | 81.4% |
Conclusion
Validating the LXR antagonistic effect of this compound in a new cell line requires a systematic approach. By confirming LXR expression, conducting functional assays, and comparing its activity with known LXR modulators, researchers can confidently characterize its mechanism of action. Given the potential for off-target effects, a thorough validation is essential before utilizing this compound as a tool for studying LXR biology in a new cellular model. The experimental framework provided in this guide offers a robust starting point for these critical validation studies.
References
- 1. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Liver X receptor signaling pathways in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of LXR agonist T0901317 and LXR antagonist this compound on morphogenesis and lipid properties in full thickness skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: GSK2033 vs. SR9238 in Liver X Receptor Modulation
In the landscape of nuclear receptor modulation for metabolic diseases, Liver X Receptors (LXRs) have emerged as a critical target. This guide provides a detailed head-to-head comparison of two notable LXR modulators, GSK2033 and SR9238. Both compounds have been investigated for their potential to suppress LXR-mediated lipogenesis, a key process in the pathophysiology of non-alcoholic fatty liver disease (NAFLD). While both were developed as LXR inverse agonists/antagonists, their distinct pharmacological profiles, particularly concerning selectivity and in vivo efficacy, warrant a thorough examination for researchers and drug development professionals.
Mechanism of Action: Targeting the Liver X Receptors
Both this compound and SR9238 are designed to inhibit the transcriptional activity of Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2). LXRs are ligand-activated transcription factors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[1][2] Upon activation by endogenous oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby stimulating their transcription.[2] Key LXR target genes include those involved in de novo lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).[1][3]
This compound and SR9238 function as inverse agonists, meaning they not only block the binding of activating ligands but also actively repress the basal transcriptional activity of LXRs.[1][3] This is achieved by promoting the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR), to the LXR/RXR heterodimer, leading to the suppression of target gene expression.[1][3]
Signaling Pathway of LXR Modulation
Caption: LXR signaling pathway and points of intervention by agonists and inverse agonists.
Comparative Efficacy and Selectivity
A critical differentiator between this compound and SR9238 lies in their selectivity and resulting in vivo efficacy. While both compounds demonstrate LXR inverse agonism in cell-based assays, their performance in animal models of NAFLD diverges significantly.
| Parameter | This compound | SR9238 | Reference |
| Target(s) | LXRα, LXRβ | LXRα, LXRβ | [1][4] |
| Potency (LXRα) | pIC50: 7.0 | IC50: 214 nM | [4][5] |
| Potency (LXRβ) | pIC50: 7.4 | IC50: 43 nM | [4][5] |
| Selectivity | Promiscuous | Liver-selective | [1][6] |
| In Vitro Activity | Suppresses LXR target genes (e.g., FASN, SREBP-1c) in HepG2 cells. | Suppresses LXR target genes (e.g., Fasn, Srebp1c) in HepG2 cells. | [1][4] |
| In Vivo Activity (NAFLD model) | - No effect on hepatic steatosis.- Unexpectedly increased expression of Fasn and Srebp1c. | - Suppressed hepatic steatosis.- Decreased expression of Fasn and Srebp1c. | [1][6] |
| Off-Target Effects | Activates multiple other nuclear receptors (e.g., RORγ, FXR, PXR, CAR, ERα, ERβ, GR, ERRβ, ERRγ) and represses ERRα and PR. | Designed for liver specificity to avoid peripheral effects. | [1][6] |
In Vivo Performance: A Tale of Two Compounds
The in vivo studies in diet-induced obese (DIO) mice, a model for NAFLD, highlight the stark contrast in the pharmacological profiles of this compound and SR9238.
SR9238: This compound was specifically designed for liver specificity to mitigate potential side effects from systemic LXR suppression.[1][6] In DIO mice, SR9238 demonstrated the expected therapeutic effect by effectively suppressing hepatic lipogenesis and reducing hepatic steatosis.[6][7] Furthermore, SR9238 treatment led to a reduction in the expression of pro-inflammatory cytokines such as TNFα and IL-1β in the liver.[4]
This compound: In contrast, this compound, which has systemic exposure, exhibited an unexpected and counterintuitive in vivo profile in the same DIO mouse model.[1] Despite functioning as an LXR inverse agonist in cell-based assays, this compound failed to reduce hepatic steatosis and, paradoxically, led to a significant increase in the hepatic expression of the lipogenic genes Fasn and Srebp1c.[1] This anomalous behavior is attributed to the promiscuous nature of this compound, which was found to activate a range of other nuclear receptors that can influence hepatic gene expression.[1]
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, detailed methodologies for key experiments are provided below.
Gal4-LBD Cotransfection Assay for Nuclear Receptor Specificity
This assay is crucial for determining the selectivity of a compound against a panel of nuclear receptors.
Objective: To assess the agonist or antagonist activity of a test compound on various nuclear receptors.
Methodology:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Plasmids: Cells are transiently transfected with a Gal4-responsive luciferase reporter plasmid and a plasmid expressing a fusion protein of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the nuclear receptor of interest.
-
Transfection: Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: Following transfection, cells are treated with the test compound (e.g., this compound) at various concentrations for 24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. Results are typically normalized to a co-transfected control plasmid (e.g., β-galactosidase).
-
Data Analysis: The fold activation or repression relative to a vehicle-treated control is calculated to determine the effect of the compound on the activity of the specific nuclear receptor.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol outlines the general procedure for evaluating the in vivo effects of LXR modulators on NAFLD.
Objective: To determine the effect of a test compound on hepatic steatosis and gene expression in a mouse model of NAFLD.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and hepatic steatosis.
-
Compound Administration: Mice are treated with the test compound (e.g., this compound or SR9238 at 30 mg/kg) or vehicle control once daily via intraperitoneal (i.p.) injection for a defined duration (e.g., 1 month).[1]
-
Sample Collection: At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected.
-
Biochemical Analysis: Plasma levels of triglycerides and other relevant biomarkers are measured.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess hepatic lipid accumulation.
-
Gene Expression Analysis (qPCR): Total RNA is extracted from liver tissue, reverse transcribed to cDNA, and quantitative real-time PCR is performed to measure the expression levels of target genes (e.g., Fasn, Srebp1c, Tnfa). Gene expression is typically normalized to a housekeeping gene (e.g., Gapdh).
Experimental Workflow for In Vivo Study
Caption: Workflow for the in vivo comparison of this compound and SR9238 in a NAFLD mouse model.
Conclusion
In a direct comparison, SR9238 emerges as a more promising therapeutic candidate for the treatment of NAFLD due to its liver-selective action and demonstrated efficacy in reducing hepatic steatosis and inflammation in preclinical models. The case of this compound serves as a crucial cautionary tale in drug development, underscoring the importance of thorough selectivity profiling. While this compound exhibits the intended LXR inverse agonist activity in isolated cellular systems, its promiscuity towards other nuclear receptors leads to a complex and ultimately undesirable pharmacological profile in vivo. For researchers in the field, the contrasting outcomes of these two LXR modulators highlight the critical need to consider tissue-specific effects and potential off-target activities when designing and evaluating novel nuclear receptor-targeted therapies.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2033: A Comparative Guide to its Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
GSK2033 is widely recognized as a potent antagonist of the Liver X Receptors (LXRα and LXRβ), key regulators of lipid metabolism and inflammation. However, extensive research has revealed that this compound exhibits significant cross-reactivity with a range of other nuclear receptors, a phenomenon often described as promiscuity. This guide provides a comprehensive comparison of this compound's activity across various nuclear receptors, supported by available experimental data, to aid researchers in interpreting experimental outcomes and guiding future drug development efforts.
Quantitative Analysis of this compound Cross-Reactivity
| Target Nuclear Receptor | Intended Target | Observed Effect | Quantitative Data (IC50/EC50) | Reference |
| LXRα | Yes | Inverse Agonist/Antagonist | IC50 = 17 nM (basal transcription)[1] | [1] |
| LXRβ | Yes | Inverse Agonist/Antagonist | IC50 = 9 nM (basal transcription)[1] | [1] |
| PXR | No | Activation (Agonist) | EC50 = 505 nM | |
| CAR | No | Repression (Inverse Agonist) | IC50 = 556 nM | |
| RORγ | No | Activation | Not Reported | [1] |
| FXR | No | Activation | Not Reported | [1] |
| VDR | No | Activation | Not Reported | [1] |
| ERα | No | Activation | Not Reported | [1] |
| ERβ | No | Activation | Not Reported | [1] |
| GR | No | Activation | Not Reported | [1] |
| ERRβ | No | Activation | Not Reported | [1] |
| ERRγ | No | Activation | Not Reported | [1] |
| ERRα | No | Suppression | Not Reported | [1] |
| PR | No | Suppression | Not Reported | [1] |
Note: The primary experimental evidence for the off-target effects of this compound comes from Gal4-LBD (Galactose-responsive element 4-Ligand Binding Domain) co-transfection assays performed in HEK293 cells.[1] The lack of extensive quantitative data for many of the observed cross-reactivities highlights an area for future investigation.
Experimental Protocols
The most cited method for assessing the cross-reactivity of this compound with other nuclear receptors is the Gal4-LBD co-transfection assay. This technique allows for the specific assessment of a compound's effect on the ligand-binding domain of a nuclear receptor, independent of its native DNA binding domain.
Gal4-LBD Co-transfection Assay in HEK293 Cells
Objective: To determine the agonist or antagonist activity of a test compound (e.g., this compound) on a specific nuclear receptor's ligand-binding domain.
Principle: This assay utilizes two plasmids. The first plasmid expresses a fusion protein consisting of the yeast Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the nuclear receptor of interest. The second plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter with Gal4 upstream activating sequences (UAS). If the test compound binds to the LBD of the fusion protein and activates it, the Gal4 DBD will bind to the UAS and drive the expression of the reporter gene.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Expression plasmid for Gal4-DBD-Nuclear Receptor-LBD fusion protein
-
Reporter plasmid with Gal4 UAS-driven luciferase
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and other relevant control compounds (agonists/antagonists for each receptor)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-DBD-Nuclear Receptor-LBD expression plasmid and the Gal4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound (this compound) at various concentrations. Include appropriate vehicle controls (e.g., DMSO) and positive controls (known agonists or antagonists for the specific nuclear receptor being tested).
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the fold activation or percentage of inhibition relative to the vehicle control. For agonists, determine the EC50 value, and for antagonists, determine the IC50 value.
Visualizing Experimental Workflow and Signaling
To better understand the experimental process and the underlying molecular interactions, the following diagrams have been generated using Graphviz.
Caption: Workflow of the Gal4-LBD co-transfection assay for assessing this compound's nuclear receptor cross-reactivity.
Caption: Signaling pathway in the Gal4-LBD reporter assay upon this compound interaction with a nuclear receptor LBD.
Conclusion
The available evidence strongly indicates that this compound is not a highly selective LXR antagonist and exhibits significant cross-reactivity with a number of other nuclear receptors. This promiscuity can lead to complex and sometimes unexpected biological effects, as observed in some in vivo studies where this compound failed to produce the anticipated outcomes based on its LXR antagonism alone.[1] Researchers using this compound should be aware of these off-target effects and consider them when interpreting their results. For drug development professionals, the case of this compound underscores the critical importance of comprehensive selectivity profiling to identify and mitigate potential off-target activities that could compromise the therapeutic efficacy and safety of a drug candidate. Further quantitative characterization of this compound's interactions with its off-targets would be highly valuable to the scientific community.
References
GSK2033 in Focus: A Comparative Guide to Liver X Receptor (LXR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of GSK2033 with other Liver X Receptor (LXR) inhibitors, supported by experimental data and detailed methodologies.
The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. Their modulation presents a therapeutic opportunity for a variety of metabolic diseases. While LXR agonists have been widely studied, they often lead to undesirable side effects such as hypertriglyceridemia and hepatic steatosis. This has shifted focus towards LXR antagonists and inverse agonists, which can suppress the lipogenic activity of LXRs. This guide provides a detailed comparison of this compound, a well-characterized LXR antagonist/inverse agonist, with other notable LXR inhibitors.
Performance Comparison of LXR Inhibitors
This compound functions as a potent LXR inverse agonist, actively repressing the basal transcriptional activity of both LXRα and LXRβ. Its primary advantage lies in its ability to inhibit LXR-mediated gene expression. However, a significant drawback is its promiscuous nature, exhibiting off-target activity on several other nuclear receptors. This lack of selectivity can lead to unexpected in vivo effects, complicating its therapeutic application. More recent developments have produced LXR inverse agonists with improved selectivity and in vivo profiles.
| Compound | Type | LXRα IC50 (nM) | LXRβ IC50 (nM) | Key Characteristics |
| This compound | Antagonist / Inverse Agonist | 17 - 100 | 9 - 40 | Potent LXRα/β inverse agonist; promiscuous, with off-target effects on other nuclear receptors; unexpected in vivo induction of some lipogenic genes.[1] |
| SR9238 | Inverse Agonist | 214 | 43 | Liver-selective, designed to minimize peripheral side effects; effective in reducing hepatic steatosis in animal models.[2][3][4] |
| SR9243 | Inverse Agonist | Nanomolar range | Nanomolar range | Systemic exposure, highly selective for LXRs over other nuclear receptors; demonstrates anti-tumor, anti-inflammatory, and anti-fibrotic effects in vivo.[5][6][7][8][9][10] |
| T0901317 | Agonist | EC50: ~20 | - | Potent dual LXR agonist, widely used as a research tool; induces significant hypertriglyceridemia and hepatic steatosis. |
| GW3965 | Agonist | - | - | Dual LXR agonist, another common research tool; also induces lipogenesis. |
LXR Signaling Pathway and Mechanism of Inhibition
LXR signaling is initiated by the binding of an agonist, which promotes the recruitment of coactivators and subsequent transcription of target genes. Conversely, an inverse agonist like this compound stabilizes the interaction between LXR and corepressors, leading to the repression of gene transcription.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking GSK2033: An Inverse Agonist for LXR with a Caveat
GSK2033 has been identified as a potent inverse agonist of the Liver X Receptors (LXRα and LXRβ) in cellular assays, effectively suppressing the basal transcriptional activity of these nuclear receptors. However, its utility as a therapeutic agent is significantly hampered by a demonstrated lack of specificity, leading to paradoxical effects in vivo. This guide provides a comprehensive comparison of this compound with other LXR modulators, supported by experimental data, to aid researchers in the selection of appropriate chemical tools.
In the landscape of metabolic research and drug discovery, Liver X Receptors (LXRs) have emerged as critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] The development of synthetic ligands that modulate LXR activity is a key area of investigation for therapeutic interventions in diseases such as atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and cancer.[2][3] this compound initially showed promise as a tool to probe the effects of LXR inhibition.
This compound: In Vitro Efficacy as an LXR Inverse Agonist
This compound functions as an LXR inverse agonist by actively repressing the constitutive activity of the receptor.[1][4] This is in contrast to a neutral antagonist, which would only block the binding of an agonist. The inverse agonism of this compound is characterized by its ability to promote the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor (NCoR), to the LXR complex, thereby silencing the transcription of LXR target genes.[4] Conversely, it suppresses the recruitment of coactivator proteins like Steroid Receptor Coactivator-1 (SRC1).[4]
Experimental data from cell-based assays have consistently demonstrated the inverse agonist activity of this compound. In cotransfection assays using HEK293 cells, this compound dose-dependently suppressed the basal transcriptional activity of both LXRα and LXRβ.[4] Furthermore, it has been shown to inhibit the expression of well-established LXR target genes involved in lipogenesis, such as fatty acid synthase (FASN) and sterol regulatory element-binding protein 1c (SREBP1c), in HepG2 cells.[4][5]
The Challenge of Promiscuity and In Vivo Discrepancies
Despite its clear inverse agonist activity in vitro, the therapeutic potential of this compound is clouded by its promiscuous nature, targeting multiple other nuclear receptors.[4][6][7] This lack of specificity leads to unexpected and often counterproductive effects in animal models.
A pivotal study examining the effects of this compound in a mouse model of NAFLD revealed that, contrary to the expected outcome, the compound induced the expression of lipogenic genes, including Fasn and Srebp-1c, and had no beneficial effect on hepatic steatosis.[4][6] This stands in stark contrast to its activity in cell culture and highlights the critical importance of target specificity for in vivo applications. This off-target activity is believed to be responsible for the observed discrepancies between in vitro and in vivo results.[4][6]
Comparison with a Liver-Specific LXR Inverse Agonist: SR9238
To underscore the importance of specificity, a comparison with the liver-specific LXR inverse agonist SR9238 is particularly insightful. SR9238 was designed to be rapidly metabolized to an inactive form in the circulation, thus confining its activity primarily to the liver.[4] In the same mouse model of NAFLD where this compound failed, SR9238 demonstrated efficacy in treating hepatic steatosis by suppressing lipogenic gene expression.[4]
| Parameter | This compound | SR9238 | Reference |
| Mechanism of Action | LXR Inverse Agonist | LXR Inverse Agonist | [4] |
| In Vitro Activity | Suppresses LXR basal transcription and target genes | Suppresses LXR basal transcription and target genes | [4] |
| Specificity | Promiscuous, targets other nuclear receptors | Liver-specific | [4][6] |
| In Vivo Efficacy (NAFLD Model) | Induced lipogenic genes, no effect on steatosis | Suppressed lipogenic genes, reduced steatosis | [4] |
Signaling Pathways and Experimental Workflows
The mechanism of LXR modulation by inverse agonists involves altering the conformational state of the receptor, which dictates the binding of coregulatory proteins.
Caption: LXR signaling pathway modulation by agonists and inverse agonists.
The evaluation of compounds like this compound typically follows a standardized experimental workflow.
Caption: Experimental workflow for evaluating LXR modulators.
Experimental Protocols
Cell-Based Cotransfection Assay for LXR Activity
This assay is used to determine the ability of a compound to modulate the transcriptional activity of LXR.
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with expression vectors for full-length LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs), and a β-galactosidase expression vector for normalization.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control for 24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity, and the results are expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.[4]
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
This method is used to quantify the changes in the mRNA levels of LXR target genes in response to compound treatment.
-
Cell Culture and Treatment: HepG2 cells are maintained in minimal essential medium with 10% FBS. Cells are treated with the test compound (e.g., 10 µM this compound) or vehicle for 24 hours.[4][5]
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: The relative expression levels of target genes (e.g., FASN, SREBP1c) and a housekeeping gene (e.g., GAPDH) are quantified by real-time PCR using specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle-treated control.
Co-regulator Recruitment Assay
This assay assesses the ability of a compound to promote or inhibit the interaction of LXR with coactivator or corepressor peptides.
-
Assay Principle: A Luminex-based assay is used to measure the recruitment of biotinylated peptides corresponding to the nuclear receptor interaction domains of coactivators (e.g., SRC1) or corepressors (e.g., NCoR) to a glutathione (B108866) S-transferase (GST)-tagged LXR ligand-binding domain (LBD).
-
Assay Procedure: The GST-LXR LBD is incubated with the biotinylated co-regulator peptide and the test compound (e.g., this compound) or a control ligand (e.g., the agonist T0901317).
-
Detection: The complex is captured on glutathione-coupled beads, and the amount of recruited biotinylated peptide is detected using a streptavidin-phycoerythrin conjugate and measured on a Luminex instrument.
-
Data Interpretation: An increase in signal indicates recruitment, while a decrease indicates displacement or lack of recruitment.[4]
References
- 1. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
differential effects of GSK2033 and LXR agonists on gene expression
A Comparative Guide for Researchers
The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation. Pharmacological modulation of LXR activity with synthetic agonists has been a key area of research for metabolic and inflammatory diseases. However, the therapeutic application of LXR agonists is often hampered by their tendency to induce hepatic lipogenesis, leading to steatosis and hypertriglyceridemia. This has spurred interest in LXR antagonists and inverse agonists, such as GSK2033, as alternative therapeutic strategies. This guide provides a comparative analysis of the differential effects of this compound and conventional LXR agonists on gene expression, supported by experimental data and detailed protocols.
Overview of LXR Signaling and Compound Intervention
Liver X Receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. LXR agonists, such as T0901317 and GW3965, activate this heterodimer, leading to the recruitment of coactivators and subsequent upregulation of gene transcription. These target genes are primarily involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP1c, FASN).[1]
In contrast, this compound has been characterized as an LXR antagonist and inverse agonist.[2][3] As an antagonist, it competes with agonists for binding to LXR, thereby preventing the recruitment of coactivators. As an inverse agonist, it can further suppress the basal transcriptional activity of LXR by promoting the recruitment of corepressors.[3][4] This dual mechanism is intended to downregulate LXR target genes, potentially offering a way to mitigate the lipogenic side effects associated with LXR activation.
LXR signaling pathway and points of intervention.
Quantitative Comparison of Gene Expression
The following tables summarize the differential effects of this compound and LXR agonists on the expression of key target genes in various experimental models. The data highlights the generally opposing actions of these compounds, although context-dependent effects are also observed.
Table 1: Effects on Gene Expression in Human Cell Lines
| Gene | Cell Line | Compound | Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| FASN | HepG2 | This compound | 10 µM | 24 h | ~0.6 (Suppression) | [3] |
| SREBP1c | HepG2 | This compound | 10 µM | 24 h | ~0.5 (Suppression) | [3] |
| ABCA1 | Human Macrophages | This compound + T0901317 | 1 µM | 24 h | Blocks T0901317-induced upregulation | [5] |
| SREBP1c | Human Macrophages | This compound + T0901317 | 1 µM | 24 h | Blocks T0901317-induced upregulation | [5] |
| ABCA1 | Full Thickness Skin Model | This compound | Not Specified | 14-17 days | Significant downregulation | [6][7] |
| ABCG1 | Full Thickness Skin Model | This compound | Not Specified | 14-17 days | Significant downregulation | [6][7] |
| ABCA1 | Full Thickness Skin Model | T0901317 | Not Specified | 14-17 days | Significant upregulation | [6][7] |
| ABCG1 | Full Thickness Skin Model | T0901317 | Not Specified | 14-17 days | Significant upregulation | [6][7] |
Table 2: Effects on Gene Expression in Murine Models
| Gene | Tissue/Cell Type | Mouse Model | Compound | Dosage | Treatment Duration | Fold Change vs. Control | Reference |
| Fasn | Liver | NAFLD Model | This compound | 30 mg/kg/day | 1 month | ~1.5 (Induction) | [3] |
| Srebp1c | Liver | NAFLD Model | This compound | 30 mg/kg/day | 1 month | ~1.7 (Induction) | [3] |
| Srebp1c | Primary Hepatocytes | Wild-type | T0901317 | Not Specified | Not Specified | 37.7-fold induction | [8] |
| Srebp1c | Primary Hepatocytes | Wild-type | T0901317 + this compound | Not Specified | Not Specified | T0901317 induction significantly downregulated | [8] |
| Pepck | Primary Hepatocytes | Wild-type | Dexamethasone | 100 nM | 16-18 h | 8.5-fold induction | [8] |
| Pepck | Primary Hepatocytes | Wild-type | Dexamethasone + this compound | 10 µM | 16-18 h | Induction inhibited (to 1.9-fold) | [8] |
Note: The unexpected induction of Fasn and Srebp1c by this compound in the in vivo NAFLD model highlights the compound's potential for promiscuous activity, targeting other nuclear receptors, or exhibiting context-dependent agonist/antagonist properties.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to assess the effects of this compound and LXR agonists on gene expression.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring mRNA levels of LXR target genes.
-
RNA Isolation:
-
Harvest cells or tissues and immediately homogenize in a lysis reagent (e.g., TRIzol or RNA STAT-60).
-
Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
-
DNase Treatment and Reverse Transcription:
-
Treat total RNA (typically 1-4 µg) with RNase-free DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript II) and random hexamers or oligo(dT) primers.
-
The reaction is typically carried out at 42°C for 50 minutes, followed by enzyme inactivation at 72°C.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 384-well optical plate. Each reaction should be run in triplicate.
-
A typical 10 µL reaction includes:
-
25 ng of cDNA template
-
1X SYBR® Green PCR Master Mix
-
150 nM of each forward and reverse primer for the gene of interest.
-
-
Use primers specific for target genes (e.g., ABCA1, SREBP1c, FASN) and a housekeeping gene for normalization (e.g., 18S rRNA, GAPDH, β-actin).
-
-
Data Analysis:
-
Perform the qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Generate a melting curve at the end of the run to verify the specificity of the amplified product.
-
Calculate the relative changes in mRNA expression using the comparative Ct (ΔΔCt) method. The expression of the target gene is normalized to the expression of the housekeeping gene.
-
Chromatin Immunoprecipitation (ChIP) Assay for LXR Binding
This protocol is used to determine if LXR binds to the promoter regions of target genes in response to compound treatment.
-
Cross-linking and Cell Lysis:
-
Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease inhibitors.
-
-
Chromatin Shearing:
-
Sonify the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose/sepharose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for LXRα or LXRβ, or with a negative control IgG.
-
Add Protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating the eluates at 65°C for at least 4 hours.
-
Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Analysis by qPCR:
-
Quantify the amount of precipitated DNA corresponding to specific gene promoters using qPCR with primers flanking the putative LXREs.
-
Results are typically expressed as a percentage of the input DNA.
-
General experimental workflow for comparison.
Conclusion
The available data clearly demonstrate the differential effects of this compound and LXR agonists on gene expression. While LXR agonists robustly induce genes involved in both cholesterol efflux and lipogenesis, this compound generally acts as an antagonist or inverse agonist, suppressing the expression of these same genes in cell-based models. However, the in vivo activity of this compound can be more complex, with evidence of promiscuous or context-dependent effects that can lead to unexpected gene induction. This highlights the importance of thorough characterization of LXR modulators in multiple experimental systems. The provided protocols offer a foundation for researchers to further investigate the nuanced roles of these compounds in regulating LXR-mediated gene expression.
References
- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of LXR controls the polarization of human inflammatory macrophages through upregulation of MAFB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effects of LXR agonist T0901317 and LXR antagonist this compound on morphogenesis and lipid properties in full thickness skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GSK2033: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the Potent LXR Antagonist, GSK2033.
This compound is a potent and cell-permeable Liver X Receptor (LXR) antagonist used in a variety of research applications. Due to its pharmacological activity, proper disposal of this compound and associated waste is crucial to ensure laboratory safety and prevent environmental contamination. While specific disposal protocols from manufacturers are not widely published, a comprehensive disposal plan can be established by adhering to standard practices for potent pharmaceutical compounds and chemical waste.
All waste contaminated with this compound should be treated as hazardous chemical waste. Disposal procedures must comply with local and institutional environmental health and safety (EHS) regulations.
Key Data for Handling and Disposal
The following table summarizes key properties of this compound relevant to its safe handling and disposal.
| Property | Value |
| Physical State | Solid (powder) |
| Appearance | White to off-white/beige[1] |
| Molecular Weight | 591.66 g/mol |
| Solubility | Soluble in DMSO (up to 20 mM) and DMF. Slightly soluble in ethanol.[2] |
| Storage | Store at -20°C for long-term stability.[2] |
| Pharmacological Activity | Potent LXR antagonist with pIC50 values of 7.0 for LXRα and 7.4 for LXRβ. |
Disposal Protocols
The proper disposal of this compound requires segregation of waste streams based on the physical form of the waste.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Classification: Unused or expired solid this compound is classified as hazardous chemical waste.[3]
-
Packaging:
-
Keep the compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the waste to a new, compatible, and sealable container.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound (2,4,6-Trimethyl-N-[[3′-(methylsulfonyl)[1,1′-biphenyl]-4-yl]methyl]-N-[[5-(trifluoromethyl)-2-furanyl]methyl]benzenesulfonamide)".
-
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of solid this compound in the regular trash.[3]
Protocol 2: Disposal of this compound in Organic Solvents (e.g., DMSO)
Solutions of this compound in solvents like DMSO are to be treated as hazardous chemical waste.[4]
-
Collection:
-
Labeling:
-
Clearly label the container with "Hazardous Waste."
-
List all chemical constituents, including "this compound" and the solvent (e.g., "Dimethyl Sulfoxide"), with their approximate percentages.[4]
-
-
Storage: Store the sealed liquid waste container in a designated hazardous waste area, often within a flammable materials cabinet, away from sources of ignition.[5]
-
Disposal: Arrange for collection by your institution's EHS department. Sink disposal is strictly prohibited.[4][5]
Protocol 3: Disposal of Contaminated Laboratory Supplies
This category includes items such as pipette tips, gloves, vials, and culture plates that have come into contact with this compound.
-
Segregation:
-
Sharps: All sharps (needles, scalpels, contaminated glass) must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[6]
-
Non-Sharps: Collect all non-sharp, solid waste contaminated with this compound (e.g., gloves, pipette tips, plasticware) in a dedicated, clearly labeled hazardous waste bag or container.[4]
-
-
Packaging:
-
Seal sharps containers when they are no more than two-thirds full.
-
Securely seal the bags or containers for non-sharp waste.
-
-
Disposal:
-
Contaminated sharps and non-sharp solid waste should be disposed of through your institution's hazardous chemical waste stream.[3]
-
If the labware is also considered biohazardous (e.g., used in cell culture), it must be decontaminated first, typically by autoclaving, before being disposed of as chemical waste.[7][8] Always consult your institution's policy on mixed chemical and biological waste.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Essential Safety and Logistical Information for Handling GSK2033
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of GSK2033, a potent liver X receptor (LXR) antagonist. Given the nature of this research compound, adherence to strict safety protocols is paramount to ensure personnel safety and maintain experimental integrity. This guide outlines essential personal protective equipment (PPE), operational procedures for safe handling, and a comprehensive disposal plan.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, chemotherapy-grade nitrile gloves. The outer glove should extend over the cuff of the lab coat. | Prevents dermal absorption of the compound. Double gloving allows for the immediate removal of the outer glove in case of contamination. |
| Body Protection | Disposable Lab Coat | Solid-front, back-closing design made of a low-permeability fabric. | Protects skin and personal clothing from potential splashes and spills. Must be disposed of as hazardous waste after use. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over the goggles, especially when handling the solid compound or preparing solutions. | Provides protection against accidental splashes, aerosols, and airborne particles entering the eyes or face.[1] |
| Respiratory Protection | N95 Respirator or Higher | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid, powdered form of the compound outside of a certified containment system (e.g., chemical fume hood) to prevent inhalation. |
| Foot and Hair Protection | Shoe and Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Minimizes the risk of contaminating personal items and spreading the compound outside of the designated work area. |
Operational Plan for Safe Handling
Following a systematic workflow is critical to minimize the risk of exposure during the handling and preparation of this compound.
Preparation and Weighing (in a designated area):
-
Prepare the Workspace: Ensure the work area, preferably a chemical fume hood or a ventilated balance enclosure, is clean and free of clutter. Cover the work surface with disposable absorbent liners.
-
Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder using a tared weigh boat. Handle the solid compound with caution to avoid generating dust.
-
Solution Preparation: If preparing a solution, add the solvent to the vessel containing the weighed compound within the containment of the fume hood. Cap the container securely before removing it from the hood.
Experimental Procedures:
-
Conduct Experiments: Perform all experimental manipulations involving this compound within a certified chemical fume hood.
-
Avoid Contamination: Use dedicated laboratory equipment (pipettes, tubes, etc.) for handling the compound.
-
Immediate Cleanup: In case of a small spill, decontaminate the area immediately using an appropriate deactivating solution and absorbent materials.
Post-Experiment:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound.
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, inner gloves, and finally, the respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local environmental regulations.[2]
| Waste Type | Description | Collection and Storage | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials. | Collect in a designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow chemotherapy waste bin).[3] | High-temperature incineration by a certified hazardous waste management company.[3] |
| Liquid Hazardous Waste | Unused or expired stock solutions and contaminated solvents. | Collect in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain.[3] | Incineration by a certified hazardous waste management company.[3] |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies or other applications. | Dispose of in a puncture-proof, labeled sharps container designated for hazardous waste. | Follow institutional protocols for hazardous sharps, which may include autoclaving followed by incineration.[3] |
Safe Handling Workflow
Caption: A procedural workflow for the safe handling of this compound.
By implementing these safety measures and adhering to this operational and disposal plan, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
